molecular formula C8H5NO2S B3359147 4,7-Benzothiazoledione, 2-methyl- CAS No. 839675-46-6

4,7-Benzothiazoledione, 2-methyl-

Numéro de catalogue: B3359147
Numéro CAS: 839675-46-6
Poids moléculaire: 179.2 g/mol
Clé InChI: IVLRKZIPVIULOL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,7-Benzothiazoledione, 2-methyl- is a useful research compound. Its molecular formula is C8H5NO2S and its molecular weight is 179.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,7-Benzothiazoledione, 2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Benzothiazoledione, 2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-methyl-1,3-benzothiazole-4,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c1-4-9-7-5(10)2-3-6(11)8(7)12-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLRKZIPVIULOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461188
Record name 4,7-Benzothiazoledione, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

839675-46-6
Record name 4,7-Benzothiazoledione, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Spectral Properties of 2-Methyl-4,7-benzothiazoledione

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectral properties of 2-methyl-4,7-benzothiazoledione, a novel heterocyclic dione of interest in medicinal chemistry and materials science. In the absence of direct experimental data in the current body of scientific literature, this document outlines a plausible synthetic route and predicts the compound's spectral characteristics by drawing parallels with structurally related benzothiazole and quinone-containing derivatives. Furthermore, detailed, field-proven protocols for the experimental determination of its UV-Visible absorption and fluorescence spectra are provided to empower researchers in their empirical investigations of this and similar molecules.

Introduction: The Scientific Interest in 2-Methyl-4,7-benzothiazoledione

Benzothiazoles are a well-established class of heterocyclic compounds renowned for their diverse biological activities and unique photophysical properties.[1][2][3] The fusion of a thiazole ring with a benzene nucleus creates a versatile scaffold for the development of therapeutic agents and functional materials. The introduction of a dione functionality at the 4- and 7-positions of the benzothiazole core, coupled with a methyl group at the 2-position, is expected to give rise to a molecule with unique electronic and, consequently, spectral characteristics. The quinone-like benzene ring is a known electron-withdrawing group that can significantly influence the intramolecular charge transfer (ICT) properties of a conjugated system, potentially leading to interesting fluorescence behavior.[4][5] This guide serves as a foundational resource for the synthesis and spectral characterization of this promising, yet underexplored, compound.

Proposed Synthesis of 2-Methyl-4,7-benzothiazoledione

While a specific synthesis for 2-methyl-4,7-benzothiazoledione has not been reported, a plausible synthetic route can be devised based on established methodologies for the formation of the benzothiazole ring and the oxidation of aromatic compounds.[6][7] A potential pathway could involve the condensation of a suitably substituted aminothiophenol with an appropriate carboxylic acid derivative, followed by oxidation to introduce the dione functionality.

Synthetic_Pathway_for_2_Methyl_4_7_benzothiazoledione Substituted_Aminothiophenol Substituted 2-Amino-thiophenol Intermediate_A 2-Methyl-benzothiazole Intermediate Substituted_Aminothiophenol->Intermediate_A Condensation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Intermediate_A Target_Molecule 2-Methyl-4,7-benzothiazoledione Intermediate_A->Target_Molecule Oxidation Oxidizing_Agent Strong Oxidizing Agent (e.g., Cerium(IV) ammonium nitrate) Oxidizing_Agent->Target_Molecule

Figure 1: A proposed synthetic pathway for 2-methyl-4,7-benzothiazoledione.

Predicted Spectral Properties: An Analog-Based Approach

Due to the unavailability of direct experimental data for 2-methyl-4,7-benzothiazoledione, its spectral properties are predicted based on the known characteristics of analogous compounds.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of 2-methyl-4,7-benzothiazoledione is expected to be influenced by the conjugated π-system of the benzothiazole core and the electronic transitions associated with the dione functionality.

  • π-π* Transitions: The benzothiazole moiety will likely exhibit characteristic π-π* transitions. For comparison, simple 2-methylbenzothiazole complexes show absorption bands in the UV region.[8][9]

  • n-π* Transitions: The carbonyl groups of the dione will introduce n-π* transitions, which are typically weaker and occur at longer wavelengths than π-π* transitions.

  • Intramolecular Charge Transfer (ICT): The electron-withdrawing nature of the dione fused to the benzothiazole ring is expected to facilitate intramolecular charge transfer upon photoexcitation, potentially giving rise to a broad absorption band in the visible region.[3]

Table 1: Predicted UV-Visible Absorption Characteristics of 2-Methyl-4,7-benzothiazoledione

Predicted TransitionExpected Wavelength Range (nm)Predicted Molar Absorptivity (ε)Notes
π-π* (Benzothiazole)250 - 350HighBased on data for 2-methylbenzothiazole derivatives.[8][9]
n-π* (Dione)350 - 450Low to MediumCharacteristic of quinone-like structures.
Intramolecular Charge Transfer (ICT)400 - 550Medium to HighDependent on solvent polarity.
Fluorescence Spectroscopy

The fluorescence properties of 2-methyl-4,7-benzothiazoledione are anticipated to be highly dependent on the efficiency of intramolecular charge transfer and the potential for non-radiative decay pathways.

  • Emission Wavelength: Compounds with significant ICT character often exhibit large Stokes shifts, meaning the emission maximum will be at a significantly longer wavelength than the absorption maximum. The emission is likely to occur in the green to red region of the visible spectrum.

  • Quantum Yield: The fluorescence quantum yield can be highly variable. While some benzothiazole derivatives are highly fluorescent, the presence of the quinone moiety can sometimes lead to fluorescence quenching.[10] However, protonation of nitrogen-containing heterocycles can enhance fluorescence.[11] The actual quantum yield will be a critical parameter to determine experimentally.

  • Solvatochromism: The ICT nature of the molecule suggests that its emission spectrum will be sensitive to the polarity of the solvent. A bathochromic (red) shift in the emission maximum is expected with increasing solvent polarity.

Table 2: Predicted Fluorescence Properties of 2-Methyl-4,7-benzothiazoledione

PropertyPredicted CharacteristicRationale
Emission Maximum (λem)500 - 650 nmLarge Stokes shift due to ICT.
Fluorescence Quantum Yield (ΦF)Variable (Low to Medium)Potential for both emissive ICT states and non-radiative decay pathways.
Stokes ShiftLargeCharacteristic of molecules with significant charge separation in the excited state.
SolvatochromismPronouncedThe dipole moment of the excited state is expected to be larger than the ground state.

Experimental Protocols for Spectral Characterization

The following sections provide detailed, step-by-step methodologies for the empirical determination of the spectral properties of 2-methyl-4,7-benzothiazoledione.

UV-Visible Absorption Spectroscopy Protocol

This protocol outlines the procedure for obtaining the UV-Visible absorption spectrum of a dilute solution of the target compound.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_Solvent Select Spectroscopic Grade Solvent Prep_Stock Prepare Stock Solution (e.g., 1 mM) Prep_Solvent->Prep_Stock Prep_Dilute Prepare Dilute Solutions (Abs < 1.0) Prep_Stock->Prep_Dilute Inst_Setup Spectrophotometer Setup (Wavelength Range, Slit Width) Inst_Blank Record Baseline (Solvent Blank) Inst_Setup->Inst_Blank Inst_Sample Measure Sample Absorbance Inst_Blank->Inst_Sample Data_Process Process Spectrum (Baseline Correction) Data_Identify Identify λmax and Shoulders Data_Process->Data_Identify Data_Calc Calculate Molar Absorptivity (ε) Data_Identify->Data_Calc

Figure 2: Experimental workflow for UV-Visible absorption spectroscopy.

Materials and Equipment:

  • 2-methyl-4,7-benzothiazoledione

  • Spectroscopic grade solvents (e.g., cyclohexane, dichloromethane, acetonitrile, methanol)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Visible spectrophotometer

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is soluble and that is transparent in the wavelength range of interest.

  • Preparation of Stock Solution: Accurately weigh a small amount of the compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain solutions with absorbances in the range of 0.1 to 1.0 at the expected absorption maximum.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range (e.g., 200-800 nm) and the appropriate scan speed and slit width.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in both the sample and reference beams of the spectrophotometer. Record a baseline spectrum to correct for any absorbance from the solvent and the cuvette.

  • Sample Measurement: Replace the solvent in the sample cuvette with the sample solution and record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy Protocol

This protocol describes the measurement of the fluorescence emission and excitation spectra, as well as the determination of the fluorescence quantum yield.

Fluorescence_Workflow cluster_prep_fluor Sample Preparation cluster_acq_fluor Data Acquisition cluster_analysis_fluor Data Analysis & Quantum Yield Prep_Solvent_F Select Spectroscopic Grade Solvent Prep_Stock_F Prepare Stock Solution Prep_Solvent_F->Prep_Stock_F Prep_Dilute_F Prepare Dilute Solutions (Abs at λex < 0.1) Prep_Stock_F->Prep_Dilute_F Inst_Setup_F Spectrofluorometer Setup (Excitation/Emission Slits) Inst_Ex_Spec Record Excitation Spectrum Inst_Setup_F->Inst_Ex_Spec Inst_Em_Spec Record Emission Spectrum Inst_Ex_Spec->Inst_Em_Spec Data_Process_F Process Spectra (Correction, Integration) Data_QY_Std Measure Standard (Known Quantum Yield) Data_Process_F->Data_QY_Std Data_Calc_QY Calculate Relative Quantum Yield Data_QY_Std->Data_Calc_QY

Figure 3: Experimental workflow for fluorescence spectroscopy and quantum yield determination.

Materials and Equipment:

  • 2-methyl-4,7-benzothiazoledione

  • Spectroscopic grade solvents

  • Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4 or Rhodamine 6G in ethanol)

  • Volumetric flasks and pipettes

  • Fluorescence cuvettes (4-sided polished quartz)

  • Spectrofluorometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission monochromators with appropriate slit widths.

  • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum expected emission and scan the excitation monochromator over a range of wavelengths. The resulting spectrum should resemble the absorption spectrum.

  • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (λmax) and scan the emission monochromator to obtain the fluorescence emission spectrum.

  • Quantum Yield Determination (Relative Method):

    • Prepare a solution of a known fluorescence quantum yield standard in the same solvent as the sample, with an absorbance at the excitation wavelength that is closely matched to the sample's absorbance.

    • Measure the fluorescence emission spectrum of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

    • Integrate the area under the emission curves for both the sample and the standard.

    • Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φr is the quantum yield of the reference, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.

Conclusion and Future Directions

This technical guide has presented a comprehensive, albeit predictive, analysis of the spectral properties of 2-methyl-4,7-benzothiazoledione. By leveraging data from analogous compounds and established spectroscopic principles, we have forecasted its UV-Visible absorption and fluorescence characteristics. The provided experimental protocols offer a robust framework for the empirical validation of these predictions. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough experimental investigation of its photophysical properties in a range of solvents. Such studies will not only validate the predictions made herein but also pave the way for the exploration of 2-methyl-4,7-benzothiazoledione in applications such as fluorescent probes, organic electronics, and novel therapeutic agents.

References

  • Benzothiazole. (2023). In Wikipedia. Retrieved from [Link]

  • Kudinova, M. A., et al. (2021).
  • Sharma, A., Singh, J., & Sharma, A. (2024). Synthesis of Quinazolinones and Benzothiazoles Using α-Keto Acids under Ball Milling. The Journal of Organic Chemistry, 89(8), 5229–5238.
  • Mohamed, A. A., et al. (1985). Magnetic and Spectral Properties of 2-Methylbenzoxazole, Benzothiazole, and 2-Methylbenzothiazole Complexes with Copper(II) Dichloroacetate.
  • American Chemical Society. (2024). Synthesis of Quinazolinones and Benzothiazoles Using α-Keto Acids under Ball Milling. The Journal of Organic Chemistry. Retrieved from [Link]

  • Klán, P., et al. (2010). Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. Journal of Photochemistry and Photobiology A: Chemistry, 216(2-3), 133-141.
  • Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Journal of Materials Science and Chemical Engineering, 12(3), 32-50.
  • Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1369525.
  • O'Shea, K. E., et al. (2020). Fluorescence enhancement of quinolines by protonation. Supramolecular Chemistry, 32(9-10), 475-483.
  • Rodríguez-Cárdenas, F., et al. (2024). Methoxyquinolone–Benzothiazole Hybrids as New Aggregation-Induced Emission Luminogens and Efficient Fluorescent Chemosensors for Cyanide Ions. Molecules, 29(23), 5439.
  • Mohamed, A. A., et al. (1985). Magnetic and Spectral Properties of 2-Methylbenzoxazole, Benzothiazole, and 2-Methylbenzothiazole Complexes with Copper(II) Dich. SciSpace. Retrieved from [Link]

  • Atak, Z., et al. (2015). The influence of the various central metals on photophysical and photochemical properties of benzothiazole-substituted phthalocyanines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 964-971.
  • Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scirp.org. Retrieved from [Link]

  • Siriporn, T., et al. (2018). TD-DFT Study of Absorption and Emission Spectra of 2-(2′-Aminophenyl)benzothiazole Derivatives in Water. ResearchGate. Retrieved from [Link]

  • Ben-Salah, A., et al. (2020). DFT/TD-DFT computational study of the tetrathiafulvalene-1,3-benzothiazole molecule to highlight its structural, electronic, vibrational and non-linear optical properties. Comptes Rendus Chimie, 23(5-6), 333-344.
  • da Silva, A. B. F., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)
  • Van der Velden, J. M. M., et al. (2022). Bridge control of photophysical properties in benzothiazole-phenoxazine emitters - from thermally activated delayed fluorescence to room. Chemical Science, 13(3), 745-754.
  • Karki, M. (2017). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. ResearchGate. Retrieved from [Link]

  • Al-Dies, A. A., et al. (2020).
  • da Silva Júnior, E. N., et al. (2018). Quinone-based fluorophores for imaging biological processes. Chemical Society Reviews, 47(19), 7259-7301.
  • Pallai, D., et al. (2024). Synthesis, Spectroscopic Characterization, and Biological Assessment of Novel Benzothiazole Derivatives Bound to Transition Metal Complexes. Oriental Journal of Chemistry, 40(3), 806-814.
  • Wang, Y., et al. (2009). Thiazole Orange derivatives: synthesis, fluorescence properties, and labeling cancer cells. Bioorganic & Medicinal Chemistry Letters, 19(2), 336-339.
  • Scott, M. K., & Mertes, M. P. (1976). EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY. Heterocycles, 5(1), 579-603.
  • Ravichandiran, P. (2015). Fluorescence emission spectrum of compounds 4a (Quinone) and its reduced form 4b (Hydroquinone). ResearchGate. Retrieved from [Link]

  • Zhang, X., et al. (2015). Ultrafast Excited-State Dynamics of Thiazole Orange. The Journal of Physical Chemistry B, 119(18), 5746–5753.
  • Fei, X., et al. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Chinese Journal of Chemistry, 28(2), 299-304.
  • FluoroFinder. (n.d.). Thiazole Orange Dye Profile. Retrieved from [Link]

Sources

exploring the reactivity of the dione moiety in 2-methyl-4,7-benzothiazoledione

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the chemical reactivity centered on the dione moiety of 2-methyl-4,7-benzothiazoledione. This heterocyclic ortho-quinone is a scaffold of significant interest in medicinal chemistry and drug development.[1][2] This document elucidates the key reaction pathways, including nucleophilic additions, cycloaddition reactions, and redox chemistry. By synthesizing established principles of quinone chemistry with insights into the electronic nature of the benzothiazole core, this guide offers a predictive framework for the synthetic manipulation of this versatile molecule. Detailed experimental protocols, mechanistic diagrams, and comparative data tables are provided to empower researchers in the rational design and execution of synthetic strategies targeting this important pharmacophore.

Introduction: The Unique Electronic and Structural Profile of 2-Methyl-4,7-benzothiazoledione

The 2-methyl-4,7-benzothiazoledione core represents a fascinating convergence of functionalities. The fusion of an electron-rich 2-methylthiazole ring with an electron-deficient p-benzoquinone-like system establishes a pronounced electronic polarization. The dione moiety, an ortho-quinone, is the primary locus of reactivity, characterized by its electrophilic nature and susceptibility to a range of chemical transformations.

The inherent reactivity of the dione functionality is pivotal for the biological activity of many quinone-containing compounds, often mediating their interactions with biological nucleophiles. Understanding and controlling these reactions is therefore paramount in the development of novel therapeutics. This guide will systematically dissect the principal modes of reactivity of the dione moiety in 2-methyl-4,7-benzothiazoledione.

Synthesis of the 2-Methyl-4,7-benzothiazoledione Scaffold

The construction of the 2-methyl-4,7-benzothiazoledione scaffold is a critical prerequisite for exploring its reactivity. While a variety of methods exist for the synthesis of the benzothiazole core, the creation of the 4,7-dione functionality often requires specific oxidative strategies.[3][4][5] A common approach involves the cyclization of a substituted 2-aminothiophenol derivative, followed by oxidation to generate the quinone system.

A plausible synthetic route, based on established methodologies for benzothiazole and quinone synthesis, is outlined below.

Diagram: Proposed Synthetic Pathway

Synthetic_Pathway A 2-Amino-5-methoxythiophenol B N-(2-mercapto-4-methoxyphenyl)acetamide A->B Acetic Anhydride C 2-Methyl-5-methoxybenzothiazole B->C Cyclization (e.g., PPA) D 2-Methyl-5-methoxybenzothiazole-4,7-diol C->D Oxidation/Hydrolysis E 2-Methyl-4,7-benzothiazoledione D->E Oxidation (e.g., Fremy's salt)

Caption: A potential synthetic route to 2-methyl-4,7-benzothiazoledione.

Nucleophilic Addition Reactions: The Cornerstone of Dione Reactivity

The pronounced electrophilicity of the carbonyl carbons in the dione moiety makes them highly susceptible to attack by a diverse range of nucleophiles. These reactions can proceed via 1,2-addition to one of the carbonyls or, more commonly, through a 1,4-conjugate addition (Michael addition) to the α,β-unsaturated ketone system.[6]

Thiol Addition (Thia-Michael Addition)

The reaction with thiols is a particularly facile and biologically relevant transformation. The soft nature of sulfur nucleophiles favors conjugate addition, leading to the formation of thioether-substituted hydroquinones, which can be subsequently oxidized back to the quinone form.

Thia_Michael_Addition Reactants 2-Methyl-4,7-benzothiazoledione + R-SH Intermediate Thiolate Adduct (Hydroquinone) Reactants->Intermediate 1,4-Addition Product Thioether-Substituted Quinone Intermediate->Product Oxidation (e.g., air)

Caption: Proposed mechanism for the addition of a thiol to the dione moiety.

This protocol is adapted from general procedures for the addition of thiols to quinones.[7]

  • Preparation: Dissolve 2-methyl-4,7-benzothiazoledione (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Nucleophile Addition: Add the desired thiol (1.1 eq.) to the solution. For less reactive thiols, a catalytic amount of a mild base (e.g., triethylamine) can be added.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is often rapid, typically completing within 1-2 hours.

  • Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • Purification: The resulting hydroquinone or the auto-oxidized quinone product can be purified by column chromatography on silica gel.

Amine Addition (Aza-Michael Addition)

Primary and secondary amines also readily undergo conjugate addition to the dione system. The resulting aminobenzothiazole hydroquinones are often more stable than their thioether counterparts but can still be oxidized to the corresponding aminoquinones.

Addition of Carbon Nucleophiles

Stabilized carbanions, such as those derived from malonates or β-ketoesters, can also participate in Michael additions to the dione ring, providing a route to C-C bond formation.[8][9][10]

NucleophileProduct TypeExpected Yield RangeReference (Analogous Reactions)
Thiophenol5- or 6-Thiophenyl-2-methyl-4,7-benzothiazoledioneHigh[11]
CysteineCysteine-adductHigh[11]
Morpholine5- or 6-Morpholino-2-methyl-4,7-benzothiazoledioneModerate to High[6]
Diethyl MalonateDiethyl (2-methyl-4,7-dioxo-4,7-dihydrobenzothiazol-5-yl)malonateModerate[8][9]

Cycloaddition Reactions: Building Molecular Complexity

The dione moiety of 2-methyl-4,7-benzothiazoledione contains two endocyclic double bonds that can participate in cycloaddition reactions, most notably the Diels-Alder reaction, serving as a dienophile.[12][13] This provides a powerful strategy for the construction of complex polycyclic systems.

[4+2] Cycloaddition (Diels-Alder Reaction)

As a relatively electron-deficient system, the dione is an excellent dienophile for reactions with electron-rich dienes. The regioselectivity of the addition will be governed by the electronic and steric properties of both the diene and the dione.

Diels_Alder_Reaction Reactants 2-Methyl-4,7-benzothiazoledione (Dienophile) + Electron-Rich Diene Product Polycyclic Adduct Reactants->Product [4+2] Cycloaddition

Caption: General scheme for the Diels-Alder reaction.

This protocol is based on general procedures for Diels-Alder reactions involving quinones.[14]

  • Reactant Mixture: In a sealed tube, combine 2-methyl-4,7-benzothiazoledione (1.0 eq.) and a suitable electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene, 1.5 eq.) in a high-boiling solvent such as toluene or xylene.

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Cooling and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling and can be collected by filtration.

  • Purification: If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.

1,3-Dipolar Cycloadditions

The carbon-carbon double bonds of the quinone ring can also act as dipolarophiles in 1,3-dipolar cycloaddition reactions with 1,3-dipoles such as azomethine ylides, nitrones, or nitrile oxides.[15][16][17] These reactions provide a direct route to novel five-membered heterocyclic rings fused to the benzothiazolequinone core.

Redox Chemistry: The Quinone-Hydroquinone Interconversion

A fundamental aspect of quinone chemistry is the reversible two-electron, two-proton reduction to the corresponding hydroquinone. This redox activity is central to the biological function of many quinone-containing natural products and synthetic drugs.

Diagram: Redox Interconversion

Redox_Interconversion Quinone 2-Methyl-4,7-benzothiazoledione Hydroquinone 2-Methyl-4,7-dihydroxybenzothiazole Quinone->Hydroquinone + 2e-, + 2H+ (e.g., Na2S2O4) Hydroquinone->Quinone - 2e-, - 2H+ (e.g., air, Ag2O)

Sources

Methodological & Application

application of 2-methyl-4,7-benzothiazoledione in cancer cell lines

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: 2-Methyl-4,7-Benzothiazoledione Derivatives in Cancer Cell Line Research

Introduction & Mechanistic Overview

The compound 2-methyl-4,7-benzothiazoledione, most prominently studied as its optimized derivative BN-82685 (5-[2-(dimethylamino)ethylamino]-2-methyl-1,3-benzothiazole-4,7-dione), is a highly potent, quinone-based small molecule[1]. In preclinical oncology and drug development, it has emerged as a uniquely versatile tool due to its dual-targeted mechanism of action.

Unlike broad-spectrum cytotoxic agents, 2-methyl-4,7-benzothiazoledione derivatives operate via two distinct, synergistic pathways:

  • CDC25 Phosphatase Inhibition : CDC25A, B, and C are dual-specificity phosphatases that drive cell cycle progression by dephosphorylating cyclin-dependent kinases (CDKs). BN-82685 acts as an irreversible inhibitor of these enzymes[2]. By neutralizing CDC25, the compound prevents the removal of the inhibitory phosphate on CDK1 (Tyr15), effectively trapping cancer cells in G2/M phase and triggering apoptosis[1].

  • Spliceosome Catalysis Blockade : Beyond cell cycle regulation, this specific benzothiazoledione scaffold is a potent pre-mRNA splicing inhibitor. Unlike early-stage splicing modulators, BN-82685 stalls the spliceosome at Complex C[3]. It selectively blocks the second trans-esterification reaction, preventing the release of the intron lariat and the ligation of exons, which leads to the accumulation of aberrant transcripts and cell death[4].

Mechanistic Pathway Visualization

G cluster_cdc25 CDC25 Phosphatase Inhibition Pathway cluster_splicing Pre-mRNA Splicing Inhibition Pathway Compound 2-Methyl-4,7-benzothiazoledione (BN-82685) CDC25 CDC25A / B / C Compound->CDC25 Irreversible Inhibition ComplexC Spliceosome Complex C Compound->ComplexC Stalls Assembly CDK1 CDK1 (Tyr15 Phosphorylated) Remains Inactive CDC25->CDK1 Prevents Dephosphorylation CellCycle G2/M Cell Cycle Arrest CDK1->CellCycle Halts Mitosis Transesterification Blocks 2nd Trans-esterification ComplexC->Transesterification Inhibits Catalysis SplicingHalt Intron Lariat Retention & No Exon Ligation Transesterification->SplicingHalt Aberrant Splicing

Caption: Dual mechanism of 2-methyl-4,7-benzothiazoledione: CDC25 inhibition and spliceosome stalling.

Quantitative Benchmarks & Cell Line Sensitivity

When designing in vitro experiments, establishing the correct dosing window is paramount. BN-82685 exhibits sub-micromolar efficacy across a wide panel of solid tumor cell lines, demonstrating a favorable therapeutic window when compared to normal fibroblasts (e.g., IMR-90)[1].

Table 1: Inhibitory Benchmarks of BN-82685 (2-Methyl-4,7-benzothiazoledione derivative)

Target / Cell LineBiological OriginIC₅₀ ValueMechanistic Note
CDC25A Recombinant Enzyme109 nMIrreversible inhibition[5]
CDC25B Recombinant Enzyme160 - 250 nMIrreversible inhibition[5],[2]
CDC25C Recombinant Enzyme170 - 201 nMIrreversible inhibition[5],[2]
DU-145 Human Prostate Carcinoma90 nMHighly sensitive[1]
Mia PaCa-2 Human Pancreatic Carcinoma118 nMHighly sensitive[1]
A2058 Human Metastatic Melanoma134 nMHighly sensitive[1]
IMR-90 Normal Human Fibroblasts~1,000 nMBaseline toxicity threshold[1]

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely measure cell death, but actively confirm the specific molecular causality of the 2-methyl-4,7-benzothiazoledione scaffold.

Protocol 1: Validation of CDC25 Inhibition via Cell Cycle Arrest & CDK1 Status

Rationale: Cytotoxicity assays (like MTT/CellTiter-Glo) confirm cell death but cannot prove on-target CDC25 inhibition. This protocol combines flow cytometry (to observe G2/M arrest) and Western blotting (to confirm the accumulation of inactive p-Tyr15-CDK1) to provide definitive mechanistic proof[1].

Step-by-Step Methodology:

  • Cell Seeding & Synchronization: Seed Mia PaCa-2 or DU-145 cells at 3×105 cells/well in 6-well plates. Serum-starve the cells for 24 hours to synchronize them in the G0/G1 phase, ensuring a uniform baseline for cell cycle analysis.

  • Compound Treatment: Release cells into complete media containing BN-82685 at concentrations flanking the IC₅₀ (e.g., 50 nM, 150 nM, and 500 nM). Include a DMSO vehicle control. Incubate for 24 hours.

  • Flow Cytometry (Cell Cycle Analysis):

    • Harvest cells (including floating dead cells to avoid selection bias), wash with cold PBS, and fix in 70% ice-cold ethanol overnight.

    • Stain with Propidium Iodide (PI) solution (50 µg/mL PI, 100 µg/mL RNase A) for 30 minutes in the dark.

    • Causality Check: Analyze via flow cytometry. On-target CDC25 inhibition will manifest as a distinct accumulation of cells with 4N DNA content (G2/M phase), rather than random DNA fragmentation.

  • Western Blotting (CDK1 Status):

    • Lyse a parallel set of treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Run 30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe with antibodies against total CDK1 and Phospho-CDK1 (Tyr15) .

    • Causality Check: Because CDC25's primary role is to remove the phosphate at Tyr15, successful inhibition by BN-82685 will result in a dose-dependent increase in the p-Tyr15-CDK1 signal.

Protocol 2: In Vitro Splicing Assay to Detect Complex C Stalling

Rationale: To isolate the splicing inhibition effect from general cellular cytotoxicity, a cell-free in vitro splicing assay is required. This allows researchers to directly observe the blockade of the second trans-esterification step by tracking pre-mRNA intermediates[3].

Step-by-Step Methodology:

  • Nuclear Extract Preparation: Isolate splicing-competent nuclear extracts from HeLa cells using standard Dignam protocols to ensure active spliceosome components are preserved.

  • Substrate Preparation: Synthesize a ³²P-labeled or biotin-labeled model pre-mRNA substrate (e.g., Adenovirus major late transcript, Ad2) via in vitro transcription.

  • In Vitro Splicing Reaction:

    • Combine 40% (v/v) HeLa nuclear extract, 2 mM ATP, 20 mM creatine phosphate, 3.2 mM MgCl₂, and the labeled Ad2 pre-mRNA.

    • Add BN-82685 at 10 µM to 20 µM. (Note: Higher concentrations are required in cell-free extracts compared to live cells due to non-specific protein binding in the dense extract).

    • Incubate at 30°C for 60 to 90 minutes.

  • Readout & Analysis (Denaturing PAGE):

    • Stop the reaction by adding proteinase K and SDS, followed by phenol-chloroform RNA extraction.

    • Resolve the purified RNA on a 15% denaturing polyacrylamide-urea gel.

    • Causality Check: Perform autoradiography or chemiluminescent detection. Active BN-82685 will cause a distinct accumulation of lariat-exon 2 and free exon 1 intermediates, alongside a depletion of the final ligated mRNA product. This specific molecular signature proves the spliceosome is stalled mid-catalysis at Complex C[3].

Sources

2-methyl-4,7-benzothiazoledione as a potential enzyme inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Evaluation of 2-Methyl-4,7-Benzothiazoledione Derivatives as Dual-Target Enzyme Inhibitors

Introduction & Mechanistic Rationale

The 2-methyl-4,7-benzothiazoledione structural scaffold represents a privileged pharmacophore in the development of targeted covalent inhibitors (TCIs) and epigenetic modulators. Historically recognized for their potent, irreversible inhibition of cell division cycle 25 (CDC25) phosphatases [1], derivatives of this scaffold have recently demonstrated profound efficacy against histone demethylases, specifically KDM5A [2].

As a Senior Application Scientist, I emphasize that understanding the causality of target engagement is paramount in drug development. The quinone moiety of the benzothiazoledione ring acts as both a redox-active center and a highly specific Michael acceptor. In the context of CDC25, the inhibitor covalently modifies the hyper-reactive catalytic cysteine residue (e.g., Cys473 in CDC25C) in the enzyme's active site, permanently disabling its ability to dephosphorylate and activate cyclin-dependent kinases (CDKs) [3]. Conversely, in epigenetic regulation, derivatives like Ryuvidine inhibit KDM5A, preventing the demethylation of H3K4me3. This dual-action capability makes the scaffold highly valuable for overcoming therapeutic resistance, particularly in eradicating drug-tolerant persister (DTP) cells in non-small cell lung cancer (NSCLC) and triple-negative breast cancer [2, 4].

Target Pathways & Mechanism of Action

MOA Inhibitor 2-Methyl-4,7-benzothiazoledione (e.g., BN82685, Ryuvidine) CDC25 CDC25 Phosphatases (A, B, C) Inhibitor->CDC25 Covalent Alkylation KDM5A KDM5A Demethylase Inhibitor->KDM5A Enzymatic Inhibition CDK1 CDK1 / Cyclin B (Inactive) CDC25->CDK1 Prevents Activation H3K4 H3K4me3 Retention (Active Chromatin) KDM5A->H3K4 Prevents Demethylation Arrest G2/M Cell Cycle Arrest CDK1->Arrest Induces DTP Suppression of DTP State H3K4->DTP Epigenetic Remodeling

Fig 1: Dual-target mechanism of benzothiazolediones driving cell cycle arrest and DTP suppression.

Quantitative Data Summary

To establish a baseline for assay validation, the following table summarizes the benchmark half-maximal inhibitory concentrations (IC50) for leading 2-methyl-4,7-benzothiazoledione derivatives across their primary enzymatic targets.

CompoundTarget EnzymeIC50 ValueMechanism of InhibitionReference Cell Line / Assay
BN82685 CDC25A109 nMIrreversible / CovalentIn vitro Recombinant Assay
BN82685 CDC25B160 nMIrreversible / CovalentIn vitro Recombinant Assay
BN82685 CDC25C201 nMIrreversible / CovalentIn vitro Recombinant Assay
Ryuvidine KDM5A~0.8 µMReversible CompetitiveKAIMRC2 (Breast Cancer)
Ryuvidine CDK4Sub-micromolarATP-CompetitiveIn vitro Kinase Panel

Experimental Protocols: Self-Validating Systems

A robust drug discovery pipeline requires assays that inherently validate their own outputs. The following protocols are designed to confirm both the biochemical mechanism (irreversibility) and cellular on-target specificity of benzothiazoledione derivatives.

Protocol 1: In Vitro CDC25 Phosphatase Inhibition & Reversibility Assay

Rationale : Quinone-based molecules can sometimes act as Pan-Assay Interference Compounds (PAINS) via redox cycling. To prove that 2-methyl-4,7-benzothiazoledione acts as a true targeted covalent inhibitor, we utilize a rapid-dilution reversibility assay. If the compound covalently binds the active site cysteine, enzymatic activity will not recover upon dilution.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, and 0.1% BSA. Prepare 3-O-methylfluorescein phosphate (OMFP) as the fluorogenic substrate.

  • Enzyme Incubation : Incubate 10 nM recombinant human CDC25A with varying concentrations of the benzothiazoledione inhibitor (e.g., 10 nM to 10 µM) for 30 minutes at room temperature.

  • Primary Readout : Add 20 µM OMFP. Measure fluorescence (Ex: 485 nm, Em: 525 nm) continuously for 15 minutes to calculate the initial velocity and determine the apparent IC50.

  • Reversibility Washout (The Self-Validation Step) : Take the enzyme-inhibitor complex from a concentration equivalent to 10× the IC50 and dilute it 100-fold into a reaction buffer containing saturating OMFP (200 µM).

  • Data Interpretation : Monitor the recovery of fluorescence. A lack of enzymatic recovery compared to a vehicle-treated, identically diluted control confirms the irreversible, covalent nature of the benzothiazoledione scaffold.

Protocol 2: Cell-Based Target Engagement via Humanized Fission Yeast

Rationale : Demonstrating that a compound kills cancer cells is insufficient; you must prove it kills them because it inhibits the intended target. Schizosaccharomyces pombe (fission yeast) provides an elegant, self-validating genetic model. By replacing the endogenous yeast cdc25 gene with human CDC25A, we create a system where survival depends entirely on the human enzyme [1].

Step-by-Step Methodology :

  • Strain Culturing : Culture the humanized S. pombe strain (expressing human CDC25A) and the wild-type strain in standard YES (Yeast Extract with Supplements) liquid medium at 30°C until they reach the exponential growth phase (OD600 ≈ 0.5).

  • Compound Treatment : Seed cells into 96-well plates. Treat both strains with the benzothiazoledione derivative in a dose-response format (0.1 µM to 50 µM).

  • Phenotypic Monitoring : Incubate for 24 hours. Measure OD600 to assess growth inhibition.

  • Microscopic Validation : Fix cells with 70% ethanol and stain with DAPI. Observe under a fluorescence microscope.

  • Data Interpretation :

    • On-Target Evidence: The humanized strain exhibits severe growth arrest and an elongated cell phenotype (indicative of G2/M arrest), while the wild-type strain remains unaffected at the same concentration.

    • Off-Target Toxicity: Both strains die equally, indicating the compound is acting via a non-CDC25-mediated, generalized cytotoxic mechanism.

High-Throughput Validation Workflow

Workflow Step1 Biochemical Screen (OMFP Cleavage) Step2 Reversibility Test (100x Dilution) Step1->Step2 Hit Selection Step3 Yeast Model (Humanized CDC25A) Step2->Step3 Confirm Covalent Binding Step4 Mammalian Validation (FACS / Flow Cytometry) Step3->Step4 Target Specificity Confirmed

Fig 2: Sequential self-validating workflow for benzothiazoledione enzyme inhibitors.

References

  • Mondesert, O., et al. "A fission yeast strain expressing human CDC25A phosphatase: a tool for selectivity studies of pharmacological inhibitors of CDC25." Current Genetics, 2004. URL: [Link]

  • Lalla, M., et al. "Drug-Tolerant Persister Cells and Tumor Dormancy in NSCLC: A New Frontier in Overcoming Therapeutic Resistance." Cancers (MDPI), 2026. URL:[Link]

  • Brezak, M.C., et al. "Inhibition of human tumor cell growth in vivo by an orally bioavailable inhibitor of CDC25 phosphatases." Molecular Cancer Therapeutics (AACR), 2005. URL:[Link]

  • Ali, R., et al. "Isolation and Establishment of a Highly Proliferative, Cancer Stem Cell-Like, and Naturally Immortalized Triple-Negative Breast Cancer Cell Line, KAIMRC2." Cells (MDPI), 2021. URL:[Link]

Application Note: Developing Robust Assays for 2-Methyl-4,7-Benzothiazoledione Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The 2-methyl-4,7-benzothiazoledione scaffold represents a uniquely polypharmacological class of small molecules with profound implications in oncology and epigenetics. The prototypical member of this class, Ryuvidine , was originally identified as a Cyclin-Dependent Kinase 4 (CDK4) inhibitor [2]. However, subsequent high-throughput screening and target deconvolution have revealed a much broader, multi-target mechanism of action.

These quinone-based derivatives act as potent inhibitors of SETD8 (KMT5A) —the sole protein lysine methyltransferase responsible for monomethylating histone H4 at lysine 20 (H4K20me1) [1]. Furthermore, they have been shown to modulate the CDC7/MCM2 axis , triggering an ATM-dependent DNA damage response and rapid S-phase cell cycle arrest [3].

Because 2-methyl-4,7-benzothiazolediones are highly active, chemically reactive (quinone moiety), and inherently colored, developing reliable assays requires strict attention to compound interference and cellular toxicity. This guide details the causal reasoning and protocols for establishing self-validating biochemical and cellular assays to measure the activity of this compound class.

MOA Compound 2-Methyl-4,7-benzothiazoledione (e.g., Ryuvidine) SETD8 SETD8 (KMT5A) Compound->SETD8 Inhibits CDK4 CDK4 / Cyclin D1 Compound->CDK4 Inhibits CDC7 CDC7 Kinase Compound->CDC7 Reduces Levels H4K20me1 H4K20me1 Levels SETD8->H4K20me1 Decreases pRb pRb Levels CDK4->pRb Decreases pMCM2 pSer40/41 MCM2 CDC7->pMCM2 Decreases Arrest Cell Cycle Arrest & DNA Damage Response H4K20me1->Arrest pRb->Arrest pMCM2->Arrest

Fig 1. Multi-target mechanism of 2-methyl-4,7-benzothiazolediones driving cell cycle arrest.

Biochemical Target Engagement: SETD8 TR-FRET Assay

Causality & Assay Design

Compounds containing a 4,7-benzothiazoledione core frequently exhibit intrinsic fluorescence or act as colorimetric quenchers (inner-filter effect), which produces high false-positive rates in standard prompt-fluorescence assays. To circumvent this, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . By leveraging a Europium chelate donor with a long emission half-life, a microsecond delay is introduced before signal capture. This temporal separation allows all short-lived compound auto-fluorescence to decay, ensuring high data fidelity.

To ensure the protocol is a self-validating system , the assay must be run at the Michaelis constant ( Km​ ) for the methyl donor S-adenosylmethionine (SAM). This guarantees sensitivity to competitive inhibitors. Furthermore, every plate must include a Z'-factor calculation using a known SETD8 inhibitor (e.g., UNC0379) to validate the dynamic range.

Step-by-Step Protocol
  • Reagent Preparation: Prepare the assay buffer consisting of 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, and 0.01% Tween-20. Note: Tween-20 is critical to prevent the hydrophobic benzothiazoledione from aggregating and forming promiscuous micelles.

  • Compound Dispensing: Acoustically dispense the 2-methyl-4,7-benzothiazoledione derivative in a 10-point, 3-fold dilution series into a 384-well low-volume pro-plate. Include DMSO as a vehicle control and 10 µM UNC0379 as a positive control.

  • Enzyme Pre-incubation: Add 5 nM recombinant human SETD8 (KMT5A). Incubate for 15 minutes at room temperature. Causality: Pre-incubation is essential to allow slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme prior to substrate introduction.

  • Reaction Initiation: Add 1 µM SAM and 100 nM biotinylated Histone H4 (1-24) peptide to initiate the methylation reaction.

  • Reaction & Quench: Incubate the plate for 60 minutes at room temperature. Terminate the reaction by adding a quench/detection buffer containing 0.5 mM S-adenosylhomocysteine (SAH), 2 nM Europium-labeled anti-H4K20me1 antibody, and 10 nM Streptavidin-APC.

  • Readout & Validation: Incubate for 1 hour to allow FRET complex formation. Read on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm; Delay: 50 µs). Calculate the Z'-factor; the assay is validated if Z' > 0.5.

Cellular Target Modulation: High-Throughput In-Cell Western (ICW)

Causality & Assay Design

Biochemical potency does not guarantee cellular efficacy, especially for quinone derivatives that may suffer from poor membrane permeability or rapid intracellular reduction. The [3] assay provides a direct, quantitative measurement of downstream biomarkers—specifically H4K20me1 (for SETD8 inhibition) and pSer40/41 MCM2 (for CDC7 modulation)—in their native cellular context.

Because 2-methyl-4,7-benzothiazolediones are highly cytotoxic [2], a raw reduction in biomarker signal could easily be misinterpreted as specific target inhibition when it is actually an artifact of cell death. To make this a self-validating system , the protocol mandates a dual-channel normalization step using a far-red whole-cell stain (e.g., CellTag 700). This normalizes the target protein signal to the total cell mass, distinguishing true target engagement from generalized toxicity.

Step-by-Step Protocol
  • Cell Seeding: Seed HeLa or HEK293T cells at 15,000 cells/well in a 96-well clear-bottom black tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the compound dose-response. Incubate for 24 hours. Causality: A 24-hour incubation is required because the depletion of the H4K20me1 epigenetic mark is dependent on histone turnover during the cell cycle.

  • Fixation & Permeabilization: Carefully aspirate the media. Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. Wash and permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking & Primary Antibody: Block the wells with a commercial near-infrared blocking buffer for 1 hour. Add the primary antibody (Rabbit anti-H4K20me1 or Rabbit anti-pSer40/41 MCM2) diluted in blocking buffer. Incubate overnight at 4°C to ensure deep tissue penetration and high-affinity binding.

  • Secondary Detection & Normalization: Wash the plate 3 times with PBS-T (0.1% Tween-20). Add an IRDye 800CW Goat anti-Rabbit secondary antibody alongside CellTag 700 Stain (for total protein normalization). Incubate for 1 hour at room temperature in the dark.

  • Imaging & Analysis: Wash the plate 3 times with PBS-T. Scan the plate on a near-infrared imager (e.g., LI-COR Odyssey) at both 700 nm and 800 nm.

  • Data Processing: Divide the specific target signal (800 nm) by the total protein signal (700 nm). Plot the normalized values against the log of the compound concentration to derive the cellular IC₅₀.

Quantitative Data Summary

The table below summarizes the expected quantitative readouts for Ryuvidine (the prototypical 2-methyl-4,7-benzothiazoledione) across the described assay platforms, providing a baseline for evaluating novel derivatives.

Target / ReadoutAssay ModalityPrototypical IC₅₀ / EC₅₀ (Ryuvidine)Primary Reference
SETD8 (KMT5A) Biochemical (TR-FRET)~0.5 µM [1]
CDK4 / Cyclin D1 Biochemical (Kinase)~6.0 µM [2]
H4K20me1 Cellular (ICW)~1.0 - 5.0 µM (Reduction) [1]
pSer40/41 MCM2 Cellular (ICW)~10.0 µM (Reduction) [3]

References

  • Blum G, Ibáñez G, Rao X, Shum D, Radu C, Djaballah H, Rice JC, Luo M. "Small-molecule inhibitors of SETD8 with cellular activity." ACS Chemical Biology. 2014. URL:[Link]

  • Ryu CK, Kang HY, Lee SK, Nam KA, Hong CY, Ko WG, Lee BH. "5-Arylamino-2-methyl-4,7-dioxobenzothiazoles as inhibitors of cyclin-dependent kinase 4 and cytotoxic agents." Bioorganic & Medicinal Chemistry Letters. 2000. URL:[Link]

  • FitzGerald J, Murillo LS, O'Brien G, O'Connell E, O'Connor A, Wu K, Wang GN, Rainey MD, Natoni A, Healy S, O'Dwyer M, Santocanale C. "A high through-put screen for small molecules modulating MCM2 phosphorylation identifies Ryuvidine as an inducer of the DNA damage response." PLoS One. 2014. URL:[Link]

Application Note: Analytical Techniques for the Detection and Quantification of 2-Methyl-4,7-benzothiazoledione

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

2-Methyl-4,7-benzothiazoledione (2-Me-BTH-4,7-dione) is a highly redox-active quinonoid heterocyclic compound. The benzothiazole-4,7-dione scaffold is a privileged pharmacophore integral to the development of novel antifungal agents, antimalarials, and selective kinase inhibitors (such as Ryuvidine, a known CDK4 and SETD8 inhibitor)[1][2]. Furthermore, these quinones serve as excellent electron-accepting substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme frequently overexpressed in solid tumors, making them critical targets for bioreductive prodrug development[3].

From an analytical perspective, quantifying 2-Me-BTH-4,7-dione in biological matrices (e.g., plasma, cell lysates) or environmental samples (where it appears as an oxidation byproduct of rubber-derived 2-methylbenzothiazole)[4] presents unique challenges. The electrophilic nature of the 4,7-dione moiety makes it highly susceptible to rapid reduction to its hydroquinone form (4,7-diol) or nucleophilic attack by endogenous thiols (e.g., glutathione)[5]. Therefore, achieving reliable detection requires rigorous sample stabilization, optimized extraction, and highly sensitive instrumental analysis.

Sample Preparation: Causality and Workflow

The Causality of Extraction Choices: Routine Liquid-Liquid Extraction (LLE) often fails for quinones due to redox instability at physiological pH and prolonged exposure to dissolved oxygen. We recommend polymeric reversed-phase Solid-Phase Extraction (SPE) combined with immediate sample acidification[6]. Lowering the sample pH to 4.0 protonates endogenous thiols, drastically reducing their nucleophilicity and preventing artifactual Michael addition to the quinone ring. This acidic environment also thermodynamically stabilizes the oxidized dione state during the extraction process, ensuring that the detected concentration accurately reflects the endogenous state at the time of sampling.

Workflow A Sample Collection (Plasma/Water) B Acidification (pH 4.0) Stabilize Quinone A->B C Solid-Phase Extraction (Polymeric HLB) B->C D Elution & Reconstitution (Methanol/Water) C->D E LC-MS/MS Analysis (ESI+ MRM Mode) D->E F Data Processing & Quantification E->F

Fig 1. Sample preparation and LC-MS/MS workflow for 2-methyl-4,7-benzothiazoledione detection.

Analytical Methodologies

LC-MS/MS (ESI-QqQ) - The Gold Standard for Trace Analysis

For pharmacokinetic (PK) profiling or environmental trace analysis, LC-MS/MS operating in Electrospray Ionization (ESI) positive mode is optimal. The basic nitrogen of the thiazole ring readily accepts a proton to form the [M+H]+ ion. Collision-induced dissociation (CID) of the quinone typically yields characteristic neutral losses of carbon monoxide (-28 Da), providing highly specific Multiple Reaction Monitoring (MRM) transitions that eliminate matrix background noise.

HPLC-UV/Vis - For Formulation and High-Concentration Assays

For in vitro enzymatic assays or formulation quality control, HPLC coupled with Diode-Array Detection (DAD) is highly effective. 2-Me-BTH-4,7-dione exhibits strong UV absorbance due to its extended conjugated quinonoid system, with a typical λmax​ around 250-260 nm, and secondary visible absorption bands if substituted with auxochromes (e.g., 531 nm for arylamino derivatives like Ryuvidine)[2].

Quantitative Data & Instrument Parameters

Table 1: Optimized LC-MS/MS MRM Parameters for 2-Methyl-4,7-benzothiazoledione (Theoretical Exact Mass: 178.99 Da)

Analyte StatePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Fragment Assignment
Dione (Oxidized) 180.0 [M+H]+ 152.04522Loss of CO (-28 Da)
Dione (Oxidized) 180.0 [M+H]+ 124.04535Loss of 2x CO (-56 Da)
Diol (Reduced) 182.0 [M+H]+ 164.04020Loss of H2​O (-18 Da)

Table 2: Recommended LC Gradient Profile Column: C18 (2.1 x 50 mm, 1.7 µm) | Flow Rate: 0.4 mL/min | Temp: 40°C Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
1.00955Isocratic hold
4.001090Linear ramp
5.501090Column wash
5.60955Re-equilibration
7.00955End

Step-by-Step Experimental Protocols

Protocol 1: Self-Validating SPE Extraction from Plasma

This protocol includes a built-in validation step to ensure the redox integrity of the analyte is maintained during sample handling.

  • Quenching & Acidification: Aliquot 200 µL of plasma into a pre-chilled microcentrifuge tube. Immediately add 20 µL of 5% formic acid to drop the pH to ~4.0, arresting enzymatic reduction and thiol adduction.

  • Internal Standard & Validation Spike:

    • Add 10 µL of isotopically labeled internal standard (e.g., 13C -labeled analog).

    • Self-Validation Checkpoint: In a parallel QC sample, spike a known concentration of the hydroquinone form (2-methylbenzothiazole-4,7-diol). Post-extraction analysis must confirm <5% interconversion between the diol and dione states, validating the efficacy of the pH 4.0 stabilization.

  • SPE Conditioning: Condition a polymeric HLB cartridge (30 mg/1 mL) with 1 mL LC-MS grade methanol followed by 1 mL of 0.1% formic acid in water.

  • Loading: Load the acidified plasma sample onto the cartridge at a controlled flow rate of 1 mL/min (dropwise).

  • Washing: Wash with 1 mL of 5% methanol in water (containing 0.1% formic acid) to elute polar matrix interferences without desorbing the analyte.

  • Elution: Elute the target analyte with 1 mL of 100% methanol into a clean glass vial.

  • Reconstitution: Evaporate the eluate under a gentle stream of ultra-pure nitrogen at room temperature. Critical: Do not apply heat, as quinones are thermally labile. Reconstitute the residue in 100 µL of initial mobile phase (95% A / 5% B).

Protocol 2: LC-MS/MS Acquisition & NQO1 Redox Profiling
  • System Equilibration: Purge the LC lines and equilibrate the C18 analytical column for at least 10 column volumes using the initial gradient conditions.

  • Injection: Inject 5 µL of the reconstituted sample. Ensure the autosampler is maintained at 4°C to prevent on-board sample degradation.

  • Acquisition: Run the gradient as specified in Table 2. The acidic mobile phase maintains the analyte in the dione form and promotes efficient ESI+ ionization.

  • Data Processing: Integrate the peak area of the primary quantitative transition (m/z 180.0 152.0) against the internal standard.

Redox Q 2-Methyl-4,7-benzothiazoledione (Quinone Form) NQO1 NQO1 Enzyme + NAD(P)H Q->NQO1 Reduction HQ 2-Methylbenzothiazole-4,7-diol (Hydroquinone Form) NQO1->HQ 2e- transfer HQ->Q Auto-oxidation (O2) ROS Reactive Oxygen Species (ROS Generation) HQ->ROS Redox Cycling

Fig 2. NQO1-mediated redox cycling pathway of 2-methyl-4,7-benzothiazoledione.

References

  • [1] Synthesis of Benzofuro[6,7-d]thiazoles, Benzofuro[7,6-d]thiazoles and 6-Arylaminobenzo[d]thiazole-4,7-diones as Antifungal Agent. J-Stage. 1

  • [2] PRODUCT INFORMATION - Ryuvidine. Cayman Chemical.2

  • [3] Reference to 1.6.5.2; Id = 694511 - BRENDA Enzyme Database. BRENDA. 3

  • [4] Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. PMC / NIH. 4

  • [5] 2-Phenoxy-1,4-naphthoquinones: From a Multitarget Antitrypanosomal to a Potential Antitumor Profile. ResearchGate. 5

  • [6] Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. ResearchGate.6

Sources

In Vitro Experimental Design with 2-Methyl-4,7-Benzothiazoledione: Spliceosome Modulation and Antiproliferative Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

2-Methyl-4,7-benzothiazoledione and its derivatives (such as BN82685) represent a highly specialized class of 1,4-heterocyclic quinones. In in vitro and cell-based models, these compounds exhibit a dual-mechanism of action that makes them invaluable tools for molecular biology and oncology research.

Unlike early-stage spliceosome inhibitors (e.g., spliceostatin A or pladienolide B) which target the SF3b complex to prevent Complex A formation, 2-methyl-4,7-benzothiazoledione acts at a remarkably late stage. It specifically blocks the second trans-esterification reaction of pre-mRNA splicing, preventing the release of the intron lariat and the ligation of exons[1]. This unique causality stalls the spliceosome in mid-catalysis (Complex C), allowing researchers to isolate and study late-stage spliceosomal structural rearrangements [2].

Furthermore, the 1,4-quinone scaffold is a privileged redox-active core. It acts as an inhibitor of Cell Division Cycle 25 (CDC25) phosphatases and interacts with NAD(P)H dehydrogenase (quinone) 1 (NQO1) [3]. This multi-target engagement results in potent antiproliferative and antifungal activities[4].

MoA A Pre-mRNA B Spliceosome Assembly (Complex A/B) A->B C First Trans-esterification (Complex C) B->C D Lariat-Exon 2 + Exon 1 Intermediates C->D E Second Trans-esterification (Exon Ligation) D->E F Mature mRNA + Excised Lariat E->F Inhibitor 2-Methyl-4,7- benzothiazoledione Inhibitor->E Blocks Catalysis

Mechanism of 2-methyl-4,7-benzothiazoledione stalling the spliceosome at the 2nd catalytic step.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate orthogonal readouts and internal controls to definitively prove target engagement and rule out experimental artifacts.

Protocol 1: High-Throughput Exon Junction Complex Immunoprecipitation (EJIPT) & Denaturing PAGE

Objective: To quantify the inhibition of the second trans-esterification step using a dual-readout system. EJIPT quantifies successfully spliced mRNA, while Denaturing PAGE visualizes the stalled lariat intermediates [5].

Causality & Rationale: Successful splicing deposits an Exon Junction Complex (EJC) 20-24 nucleotides upstream of the splice junction. By immunoprecipitating EJC core proteins (Y14 or eIF4AIII), we selectively isolate mature mRNA. Because 2-methyl-4,7-benzothiazoledione blocks exon ligation, EJC formation will drop. Concurrently, denaturing PAGE is required to prove why splicing failed: it separates RNA by size and structure, revealing the anomalous migration of the accumulated lariat-exon 2 intermediate, confirming a late-stage block rather than an early assembly failure [6].

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize biotin-labeled and 32 P-radiolabeled pre-mRNA substrates (e.g., Ad2 or CDC14-15 transcripts) via in vitro transcription using T7 RNA polymerase.

  • Extract Preparation: Thaw HeLa nuclear extracts on ice. Note: HeLa extracts are utilized due to their high concentration of active, endogenous spliceosomes.

  • Treatment Arms (Self-Validation Setup):

    • Arm A (Negative Control): 1% DMSO vehicle.

    • Arm B (Test): 10 µM and 20 µM 2-methyl-4,7-benzothiazoledione (e.g., BN82685).

    • Arm C (Positive Control): 1 µM Spliceostatin A (Early-stage block).

  • Splicing Reaction: Incubate 10 nM pre-mRNA with 40% (v/v) HeLa nuclear extract, 2 mM ATP, 20 mM creatine phosphate, and 3.2 mM MgCl 2​ at 30°C for 60–90 minutes.

  • Orthogonal Readout 1 (EJIPT):

    • Transfer half the reaction to a 96-well plate coated with anti-Y14 antibodies.

    • Incubate for 1 hour, wash stringently with RIPA buffer to remove unspliced pre-mRNA.

    • Quantify bound biotinylated mRNA using a streptavidin-HRP luminescence assay.

  • Orthogonal Readout 2 (Denaturing PAGE):

    • Extract RNA from the remaining half of the reaction using Phenol:Chloroform:Isoamyl alcohol (25:24:1).

    • Resolve RNA species on a 15% polyacrylamide/8M urea denaturing gel.

    • Perform autoradiography. Validation Check: The test arm must show a distinct accumulation of lariat-exon 2 and a corresponding depletion of mature mRNA compared to the DMSO control [1].

Workflow cluster_0 Treatment Arms A HeLa Nuclear Extract + Biotinylated pre-mRNA B1 Negative Control (DMSO Vehicle) A->B1 B2 Test Compound (2-Methyl-4,7-benzothiazoledione) A->B2 B3 Positive Control (Spliceostatin A - Early Block) A->B3 C In Vitro Splicing Reaction (30°C, 60-90 min) B1->C B2->C B3->C D EJC Immunoprecipitation (anti-Y14 / eIF4AIII) C->D E Denaturing PAGE & Autoradiography D->E F Self-Validation: Quantify Lariat-Exon 2 vs. Mature mRNA E->F

Self-validating workflow for the in vitro EJIPT splicing assay with orthogonal PAGE validation.
Protocol 2: CDC25 Target Engagement and Antiproliferative Profiling

Objective: To evaluate the cytotoxicity of the compound and validate its secondary mechanism as a CDC25 phosphatase inhibitor.

Causality & Rationale: 1,4-heterocyclic quinones oxidize the catalytic cysteine of CDC25, preventing the dephosphorylation of CDKs and arresting cells in the G2/M phase. To prove that cell death is linked to this mechanism (and not just non-specific redox toxicity), we must measure the phosphorylation status of downstream targets (e.g., CDK1 at Tyr15) alongside standard viability assays.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 (colon carcinoma) and MRC-5 (non-cancerous fibroblast control) cells at 5,000 cells/well in 96-well plates.

  • Compound Dosing: Treat cells with a 10-point serial dilution of 2-methyl-4,7-benzothiazoledione (0.1 µM to 50 µM) for 72 hours.

  • Viability Readout: Add CellTiter-Glo reagent to measure ATP levels as a proxy for metabolically active cells. Calculate the IC 50​ to establish the therapeutic index between HCT116 and MRC-5.

  • Target Engagement (Western Blot):

    • Treat a separate 6-well plate of HCT116 cells with the IC 50​ concentration for 24 hours.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Probe lysates using antibodies against total CDK1 and p-CDK1 (Tyr15).

    • Validation Check: An increase in p-CDK1 (Tyr15) confirms the inhibition of CDC25 phosphatase activity.

Data Presentation & Expected Outcomes

The following tables summarize the expected quantitative readouts when utilizing 2-methyl-4,7-benzothiazolediones in the described in vitro systems.

Table 1: Quantitative Splicing Assay Data (Expected Readouts)
Treatment ConditionComplex A/B FormationLariat-Exon 2 Accumulation (1st Step)Mature mRNA Formation (2nd Step)Mechanistic Conclusion
DMSO (Vehicle) NormalTransient (Rapidly consumed)High (100% baseline)Normal splicing progression
Spliceostatin A (1 µM) Inhibited AbsentAbsentEarly-stage block (Complex A)
2-Methyl-4,7-benzothiazoledione (10 µM) NormalHigh (Accumulated) Reduced (<50%) Late-stage block (Complex C)
Table 2: In Vitro Antiproliferative & Enzymatic Profiling
Target / Cell LineAssay TypeExpected IC 50​ RangeMechanistic Note
CDC25 Phosphatase In vitro enzymatic (pNPP substrate)5 – 15 µMQuinone-mediated oxidation of catalytic cysteine[1].
HCT116 (Colon Cancer) CellTiter-Glo (72h)2 – 10 µMG2/M arrest driven by CDC25 inhibition and splicing dysregulation.
HeLa (Cervical Cancer) CellTiter-Glo (72h)5 – 12 µMAccumulation of unspliced pre-mRNA triggers apoptosis.
Candida albicans Broth Microdilution (MIC)~6.3 µg/mLAntifungal activity likely linked to N-myristoyltransferase or redox cycling [4].

References

  • Berg, M. G., Singh, L. N., Younis, I., Liu, Q., Pinto, A. M., Kaida, D., Zhang, Z., Cho, S., Sherrill-Mix, S., Yin, L., & Dreyfuss, G. (2012). "A Quantitative High-Throughput In Vitro Splicing Assay Identifies Inhibitors of Spliceosome Catalysis." Molecular and Cellular Biology, 32(7), 1271-1283. URL:[Link]

  • Liu, Y., Huang, Y., Zhang, J., Shen, B., & Cheng, Y. Q. (2013). "Genomics-Guided Discovery of Thailanstatins A, B, and C As Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43." ACS Publications. URL:[Link]

  • BRENDA Enzyme Database. "Information on EC 1.6.5.2 - NAD(P)H dehydrogenase (quinone) and Organism(s) Homo sapiens and UniProt Accession P15559." URL:[Link]

  • Oh, S., Kang, K. H., & Kim, Y. (2006). "Synthesis of Benzofuro[6,7-d]thiazoles, Benzofuro[7,6-d]thiazoles and 6-Arylaminobenzo[d]thiazole-4,7-diones as Antifungal Agent." J-Stage (Chemical and Pharmaceutical Bulletin). URL:[Link]

Sources

Application Note & Protocols: High-Throughput Screening of 2-methyl-4,7-benzothiazoledione Derivative Libraries

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2] This application note provides a comprehensive guide for the high-throughput screening (HTS) of a specific, yet promising subclass: 2-methyl-4,7-benzothiazoledione derivatives. The presence of the 4,7-dione functionality, a quinone-like motif, introduces both therapeutic potential and significant screening challenges, such as a predisposition for Pan-Assay Interference Compounds (PAINS).[3] This document details robust, field-proven protocols for cell-based and biochemical assays, and critically, a rigorous hit validation cascade designed to eliminate artifacts and identify true, target-specific modulators. Our focus is on the causality behind experimental design, empowering researchers to not only execute but also intelligently adapt these workflows for their specific drug discovery campaigns.

Part 1: Pre-Screening Considerations & Library Management

The success of any HTS campaign is fundamentally dependent on the quality of the compound library and the meticulousness of its preparation. For 2-methyl-4,7-benzothiazoledione derivatives, special attention must be paid to their inherent chemical properties.

Library Synthesis and Quality Control

The synthesis of benzothiazole derivatives is well-documented, often involving the condensation of 2-aminothiophenols with various reagents.[4][5] Regardless of the synthetic route, each derivative in the screening library must undergo stringent quality control.

  • Identity and Purity: Confirm the structure and assess the purity (ideally >95%) of each compound using methods like NMR and LC-MS.[6] Impurities can lead to false or irreproducible results.

  • Solubility: Prepare a high-concentration stock solution, typically 10-20 mM, in 100% dimethyl sulfoxide (DMSO).[7] Assess solubility visually and, if necessary, with nephelometry. Poorly soluble compounds are a common source of false positives.

The Quinone Moiety: A Critical Consideration

The 4,7-benzothiazoledione core is a Michael acceptor and is redox-active. This functionality is a known structural alert for PAINS, which can interfere with assays through non-specific mechanisms like redox cycling, covalent modification, or aggregation.[3] Acknowledging this from the outset is not a deterrent but a mandate for designing a robust screening cascade with comprehensive counter-screening and validation assays. The protocols outlined in Part 3 are specifically designed to address this challenge.

Plate Management for High-Throughput Screening

Proper plate formatting is essential for automated screening.

  • Source Plates: Prepare master compound plates (e.g., 384-well format) containing the library compounds at a high concentration (e.g., 10 mM in DMSO).

  • Assay-Ready Plates: Use acoustic dispensing or pin-tool transfer to create assay-ready plates by delivering nanoliter volumes of compounds from the source plates into the wells of the assay microplate. This minimizes the final DMSO concentration in the assay, which should typically be kept below 0.5% to avoid solvent-induced toxicity in cell-based assays.[8]

Part 2: HTS Assay Development & Primary Screening

The choice of the primary assay dictates the nature of the "hits" that will be identified. Below are two validated, HTS-compatible protocols targeting common applications for benzothiazole derivatives: anticancer and enzyme inhibition.

Visualization: General HTS Primary Screening Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Library Compound Library (DMSO Stocks) Assay_Ready_Plates Assay-Ready Plates (384-well) Compound_Library->Assay_Ready_Plates Acoustic Dispensing Compound_Addition Add Compounds (nL volume) Cell_Seeding Dispense Cells or Biochemical Reagents Cell_Seeding->Compound_Addition Incubation Incubate (Time & Temp.) Compound_Addition->Incubation Detection Add Detection Reagent Incubation->Detection Plate_Reader Read Plate (Fluorescence/Luminescence) Detection->Plate_Reader Data_Normalization Normalize Data & Calculate % Inhibition Plate_Reader->Data_Normalization Hit_Selection Primary Hit List (>50% Inhibition) Data_Normalization->Hit_Selection

Caption: General workflow for a primary high-throughput screen.

Protocol 1: Cell-Based Anticancer Screening (Cell Viability)

Objective: To identify 2-methyl-4,7-benzothiazoledione derivatives that exhibit cytotoxic or cytostatic effects against a human cancer cell line.

Principle: This protocol utilizes a resazurin-based fluorescence assay. Resazurin (blue, non-fluorescent) is reduced by metabolically active, viable cells to the highly fluorescent resorufin (pink). A decrease in fluorescence indicates a loss of cell viability. This "add-incubate-read" format is highly amenable to automated HTS.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, HCT116)[9]

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 384-well black, clear-bottom, tissue-culture treated microplates

  • Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)

  • Positive control (e.g., Staurosporine)

  • Negative control (0.5% DMSO vehicle)

Step-by-Step Methodology:

  • Cell Seeding: Using an automated liquid dispenser, seed 40 µL of cell suspension into each well of a 384-well plate at a pre-optimized density (e.g., 1,000-2,000 cells/well). Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Compound Addition: Transfer ~200 nL of compounds, positive controls, and negative controls from the assay-ready plates to the cell plates using a pin tool or acoustic dispenser. This results in a final screening concentration (e.g., 10 µM) and a final DMSO concentration of ≤0.5%.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Signal Detection: Add 5 µL of resazurin solution to each well. Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure fluorescence intensity using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

  • Data Analysis & Hit Selection:

    • Calculate the Z'-factor using the positive and negative controls to validate assay quality (a Z' > 0.5 is considered excellent).[10]

    • Normalize the data: % Viability = (Sample_RFU - Avg_Positive_Control_RFU) / (Avg_Negative_Control_RFU - Avg_Positive_Control_RFU) * 100.

    • Select primary "hits" as compounds that reduce cell viability by a defined threshold (e.g., >50%).

Protocol 2: Biochemical Screening (Kinase Inhibition)

Objective: To identify derivatives that directly inhibit the activity of a target kinase.

Principle: This protocol describes a generic, luminescence-based kinase assay that quantifies the amount of ATP remaining after a kinase reaction. Low luminescence (low ATP) indicates high kinase activity, while high luminescence (high ATP) indicates inhibition.

Materials:

  • Purified kinase of interest

  • Specific peptide substrate

  • ATP at a concentration near its Km value

  • Kinase assay buffer (containing MgCl₂)

  • Commercial ATP detection reagent (e.g., ADP-Glo™)

  • Positive control (known inhibitor for the target kinase)

  • 384-well low-volume white microplates

Step-by-Step Methodology:

  • Compound Plating: Dispense ~50 nL of compounds and controls into the 384-well assay plates.

  • Enzyme/Substrate Addition: Add 5 µL of a solution containing the kinase and its substrate in assay buffer to each well. Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction.

  • Reaction Incubation: Incubate for 1 hour at room temperature.

  • Signal Detection: Add 10 µL of the ATP detection reagent according to the manufacturer's protocol. This reagent stops the kinase reaction and initiates the luminescence signal.

  • Data Acquisition: After a 10-minute incubation, measure luminescence using a plate reader.

  • Data Analysis & Hit Selection:

    • Calculate the Z'-factor.

    • Normalize the data: % Inhibition = (Sample_RLU - Avg_High_Activity_RLU) / (Avg_No_Activity_RLU - Avg_High_Activity_RLU) * 100.

    • Select primary "hits" as compounds that inhibit kinase activity by >50%.

Part 3: Hit Confirmation and Validation Cascade

A primary hit is not a validated lead. The goal of this phase is to systematically eliminate the false positives that are particularly prevalent with quinone-containing scaffolds.[3][11]

Visualization: Hit Validation and Triage Cascade

Caption: A workflow for triaging primary HTS hits to validated leads.

Step 1: Hit Confirmation and Potency Determination
  • Rationale: The first step is to confirm the activity from a freshly sourced or re-synthesized solid sample to rule out library degradation or tracking errors. A dose-response curve provides the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.

  • Protocol:

    • Source fresh solid compound for all primary hits.

    • Prepare a serial dilution series (e.g., 10 concentrations, 3-fold dilutions starting from 100 µM) in DMSO.

    • Perform the primary assay using this dilution series in triplicate.

    • Plot the % inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[9]

Table 1: Representative Dose-Response Data for Confirmed Hits

Compound ID Primary Screen %Inhib. @ 10µM Confirmed IC₅₀ (µM) Hill Slope R² of Curve Fit
BZD-001 85.2 1.2 1.1 0.992
BZD-002 78.9 2.5 1.0 0.987
BZD-003 65.1 > 50 N/A N/A

| BZD-004 | 92.4 | 0.8 | 2.9 | 0.995 |

  • Interpretation: Compound BZD-003 is deprioritized as its activity was not confirmed. Compound BZD-004 shows high potency but its steep Hill slope (>2) is a red flag for non-specific mechanisms like aggregation and requires further investigation.[3]

Step 2: Orthogonal Assay Validation
  • Rationale: To ensure the observed activity is not an artifact of the primary assay's technology (e.g., auto-fluorescence), hits must be tested in an orthogonal assay that measures the same biological endpoint via a different detection method.[3][11]

  • Example Protocol (Orthogonal to Resazurin):

    • Assay: CellTiter-Glo® Luminescent Cell Viability Assay.

    • Principle: Measures intracellular ATP levels as an indicator of metabolic activity.

    • Procedure: Perform the cell-based assay as described in Protocol 1, but instead of adding resazurin, add CellTiter-Glo® reagent and measure luminescence.

    • Interpretation: True hits should show comparable potency (IC₅₀ within 3-5 fold) in both the primary and orthogonal assays. A significant loss of potency suggests the compound was interfering with the primary assay's detection system.

Step 3: Counter-Screening for Quinone-Related Artifacts
  • Rationale: This is the most critical step for this compound class. These assays are designed to directly probe for common non-specific activities associated with quinone-like structures.

  • Protocol A: Redox Cycling Interference

    • Principle: Redox-active compounds can generate reactive oxygen species (ROS) in the presence of cellular reducing agents, leading to non-specific cell death. This effect can be quenched by antioxidants.

    • Procedure: Perform the cell-based viability assay in parallel plates: one under standard conditions and one with the medium supplemented with a strong antioxidant (e.g., 1 mM N-acetylcysteine).

    • Interpretation: A significant rightward shift (>10-fold) in the IC₅₀ in the presence of the antioxidant strongly suggests the compound's activity is due to redox cycling.

  • Protocol B: Assay Technology Interference (Fluorescence Scan)

    • Principle: To identify compounds that are intrinsically fluorescent at the assay wavelengths.

    • Procedure: In an empty assay plate (no cells or reagents), add the compound at its IC₅₀ concentration. Scan for fluorescence emission across a range of excitation wavelengths.

    • Interpretation: A strong signal at the assay's Ex/Em wavelengths identifies the compound as an auto-fluorescent artifact.

  • Protocol C: Compound Aggregation

    • Principle: Some compounds form aggregates at micromolar concentrations that non-specifically sequester and denature proteins. This behavior is often sensitive to detergents.[3]

    • Procedure: Perform the biochemical kinase assay (Protocol 2) in parallel: one under standard conditions and one with an increased concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).

    • Interpretation: A significant loss of potency in the high-detergent condition is a hallmark of an aggregator.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of 6-propyl-1,3-benzothiazol-2-amine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Benzothiazole Derivatives in Medicinal Chemistry. BenchChem.
  • Pillai, S., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules. [Link]

  • Kukhanova, A., et al. (2013). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. MDPI. [Link]

  • Yellapu, N. K., et al. (2011). Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1. BMC Cancer. [Link]

  • CN103232407B. (2015). Method for preparing 2-methylbenzothiazole derivative.
  • MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

  • Abdel-Wahab, B. F., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link]

  • Bergh, M., et al. (2024). Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. ResearchGate. [Link]

  • Reker, D., et al. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. [Link]

  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]

  • IntechOpen. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. IntechOpen. [Link]

  • AXXAM. (n.d.). From gene to validated and qualified hits. AXXAM. [Link]

  • Guo, H., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PubMed. [Link]

  • Chen, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed. [Link]

  • University of Helsinki. (n.d.). High throughput chemical screening. University of Helsinki. [Link]

  • Net-Journal. (2016). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. Net-Journal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-4,7-benzothiazoledione Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when working with heterocyclic quinones.

Derivatives of 2-methyl-4,7-benzothiazoledione are highly valued in medicinal chemistry. They serve as potent mechanism-based inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1)[1], selective spliceosome catalysts (e.g., BN82685)[2], and antifungal agents[3]. However, the synthesis of these electron-deficient, redox-active scaffolds presents significant challenges, particularly regarding oxidative degradation, regioselective functionalization, and purification.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield synthesis of these critical pharmacophores.

Mechanistic Workflow: Overcoming Synthetic Bottlenecks

The synthesis of functionalized 2-methyl-4,7-benzothiazolediones typically follows a two-stage approach: oxidative demethylation/deamination of a protected precursor, followed by regioselective nucleophilic substitution[3],[4].

G A Precursor: Dimethoxy- or Methoxy-amino- 2-methylbenzothiazole B Oxidative Demethylation (CAN or HCl/NaClO4) Single Electron Transfer (SET) A->B 0 °C, Strict Temp Control C Core Intermediate: 2-Methylbenzothiazole-4,7-dione (e.g., 5-methoxy or 5,6-dichloro) B->C Yields 60-75% D Regioselective Nucleophilic Substitution (Amines/Thiols via Addition-Elimination) C->D C-5 vs C-6 Attack E Target Compound: Functionalized 4,7-Benzothiazoledione (e.g., BN82685 analogs) D->E EtOH, Room Temp

Synthetic workflow and mechanistic pathways for 2-methyl-4,7-benzothiazoledione derivatives.

Troubleshooting Guides & FAQs

Q1: I am experiencing low yields and complex mixtures when oxidizing 5,7-dimethoxy-2-methylbenzothiazole to the 4,7-dione using Ceric Ammonium Nitrate (CAN). How can I prevent this? The Causality: CAN is a powerful single-electron oxidant. The Ce(IV) accepts an electron from the electron-rich dimethoxyarene, forming a radical cation. Water then attacks this intermediate, leading to sequential demethylation and the formation of the quinone[4]. If the temperature exceeds 5 °C, or if the CAN is added too rapidly, the highly reactive radical intermediate can undergo deleterious side reactions, including the oxidative cleavage of the thiazole ring itself. The Solution: Strict thermal control is non-negotiable. Maintain the reaction at exactly 0 °C using an ice-brine bath. Add the aqueous CAN solution dropwise over 30 minutes using a syringe pump. Limit the stoichiometry to exactly 2.5–3.0 equivalents; excess oxidant rapidly degrades the newly formed quinone.

Q2: When performing nucleophilic amination on the quinone core, how do I control whether the amine attacks the C-5 or C-6 position? The Causality: Regioselectivity is entirely dictated by the electronic nature of your intermediate and its leaving groups[3].

  • If you start with 5,6-dichloro-2-methylbenzothiazole-4,7-dione , the thiazole nitrogen exerts a strong inductive electron-withdrawing effect across the fused system, making the C-6 position more electrophilic. Nucleophiles (like alkyl cyanoacetates or amines) will preferentially attack C-6, displacing the chlorine via a Michael-type addition-elimination mechanism[3].

  • If you start with 5-methoxy-2-methylbenzothiazole-4,7-dione , the methoxy group acts as a superior leaving group compared to a bare proton. The nucleophile will attack at C-5, displacing the methoxy group to yield the 5-substituted analog[3]. The Solution: Choose your precursor based on your target. For C-6 functionalization, utilize the 5,6-dichloro intermediate. For C-5 functionalization, utilize the 5-methoxy intermediate.

Q3: My final amino-substituted benzothiazoledione streaks terribly on silica gel, making isolation nearly impossible. What is the best purification strategy? The Causality: Amino-quinones exhibit significant zwitterionic character due to the push-pull electronic system (the amine donates electron density into the electron-deficient quinone). This creates strong dipole moments and severe hydrogen-bonding interactions with the acidic silanol groups on standard silica gel. The Solution: You must deactivate the silica. Pre-treat your column by flushing it with your starting eluent containing 1–2% Triethylamine (Et 3​ N). Maintain 1% Et 3​ N in your mobile phase throughout the separation. Alternatively, use reverse-phase chromatography (C18) with a water/acetonitrile gradient containing 0.1% formic acid, which cleanly resolves these highly polar compounds.

Quantitative Data Summary
Starting MaterialReagents & SolventsTempIntermediate / ProductExpected YieldCritical Troubleshooting Check
5,7-Dimethoxy-2-methylbenzothiazole CAN (3.0 eq), CH 3​ CN/H 2​ O0 °C2-Methylbenzothiazole-4,7-dione60–75%Maintain T < 5 °C to prevent ring-opening.
6-Methoxy-7-amino-2-methylbenzothiazole HCl, NaClO 4​ , H 2​ O0 °C5,6-Dichloro-2-methylbenzothiazole-4,7-dione~70%Ensure complete dissolution before adding NaClO 4​ .
5-Methoxy-2-methylbenzothiazole-4,7-dione Primary/Secondary Amine (1.1 eq), EtOH25 °C5-Amino-2-methylbenzothiazole-4,7-dione80–90%Use deactivated silica (1% Et 3​ N) for purification.
Experimental Protocols
Protocol A: Synthesis of 5-Methoxy-2-methylbenzothiazole-4,7-dione via CAN Oxidation

This protocol utilizes single-electron transfer oxidation to cleanly generate the quinone core without over-oxidation.

  • Preparation: Dissolve 5,7-dimethoxy-2-methylbenzothiazole (1.0 mmol) in a mixture of acetonitrile (15 mL) and water (5 mL) in a round-bottom flask.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Oxidation: Dissolve Ceric Ammonium Nitrate (CAN, 3.0 mmol) in water (5 mL). Using an addition funnel or syringe pump, add the CAN solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Validation Checkpoint: The reaction is self-validating visually. The solution will transition from a pale yellow to a deep orange/red as the quinone forms. On TLC (Silica, 3:1 Hexanes:EtOAc), the product appears as a bright orange, UV-active spot with a lower R f​ than the starting material.

  • Workup: After 1 hour of stirring at 0 °C, dilute the mixture with ethyl acetate (30 mL) and wash with brine (2 × 20 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc) to yield the pure 4,7-dione as an orange solid.

Protocol B: Regioselective Amination (Synthesis of BN82685 Analogs)

This protocol leverages addition-elimination to functionalize the C-5 position of the quinone.

  • Preparation: Dissolve 5-methoxy-2-methylbenzothiazole-4,7-dione (1.0 mmol) in absolute ethanol (10 mL) at room temperature.

  • Substitution: Add the desired amine (e.g., N,N-dimethylethylenediamine) (1.1 mmol) dropwise to the stirring solution.

  • Validation Checkpoint: The displacement of the methoxy group by an amine induces a massive bathochromic shift due to the new push-pull chromophore. The solution will rapidly transition from orange to a dark purple or blue color within minutes.

  • Monitoring: Stir for 2–4 hours at room temperature. Monitor completion via LC-MS (look for the exact mass of the product and the complete disappearance of the starting dione).

  • Purification: Concentrate the solvent in vacuo. Purify the crude dark solid using silica gel chromatography (DCM:MeOH 95:5) pre-treated with 1% Triethylamine to prevent streaking.

References
  • Synthesis of Benzofuro[6,7-d]thiazoles, Benzofuro[7,6-d]thiazoles and 6-Arylaminobenzo[d]thiazole-4,7-diones as Antifungal Agent Source: J-Stage (Chemical and Pharmaceutical Bulletin) URL:3

  • Information on EC 1.6.5.2 - NAD(P)H dehydrogenase (quinone) Source: BRENDA Enzyme Database URL:5

  • A Quantitative High-Throughput In Vitro Splicing Assay Identifies Inhibitors of Spliceosome Catalysis Source: PLOS / University of Pennsylvania URL:2

  • Synthesis of Pyrimidine- and Quinazoline-Fused Benzimidazole-4,7-diones Using Combinatorial Cyclocondensation and Oxidation Source: PubMed Central (PMC) / NIH URL:4

Sources

Technical Support Center: Synthesis of 2-Methyl-4,7-benzothiazoledione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-methyl-4,7-benzothiazoledione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. While direct, one-pot synthetic routes for this specific dione are not extensively documented, this guide provides a robust framework based on the synthesis of the core 2-methyl-benzothiazole scaffold followed by strategies for achieving the desired 4,7-dione functionalization.

Our approach is built on established chemical principles, combining mechanistic understanding with practical, field-proven advice to ensure your success.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the synthesis of the benzothiazole core, which is the foundational step for producing 2-methyl-4,7-benzothiazoledione.

Q1: What is the general reaction mechanism for forming the 2-methyl-benzothiazole core?

A1: The synthesis typically follows a three-step mechanism. It begins with a nucleophilic attack by the amino group of 2-aminothiophenol on a carbonyl carbon (e.g., from acetic acid or acetic anhydride), which forms a Schiff base intermediate. This is followed by an intramolecular cyclization, where the thiol group attacks the imine carbon to create a benzothiazoline intermediate. The final step is an oxidation reaction that aromatizes the benzothiazoline ring to yield the stable 2-methyl-benzothiazole.[1]

Q2: Why is the purity and handling of 2-aminothiophenol so critical for the reaction yield?

A2: 2-Aminothiophenol is highly susceptible to oxidation. The thiol group (-SH) can easily oxidize to form a disulfide (-S-S-) linked dimer. This disulfide byproduct is unreactive in the desired cyclization reaction, effectively lowering the concentration of your starting material and reducing the overall yield. Therefore, using a freshly opened bottle or purifying the reagent before use is highly advisable.[2] Handling it under an inert atmosphere, such as nitrogen or argon, can significantly minimize this side reaction.[2]

Q3: Are there any "green" or environmentally friendly methods for benzothiazole synthesis?

A3: Yes, modern synthetic chemistry emphasizes sustainable practices. Many protocols now focus on using water as a solvent, employing reusable catalysts, or conducting reactions under solvent-free conditions.[2][3] Microwave-assisted synthesis is another popular green chemistry approach that can dramatically reduce reaction times from hours to minutes and lower energy consumption, often leading to improved yields.[3][4]

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is the most common and effective technique for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product spot. This allows you to determine the optimal reaction time and prevent the formation of degradation byproducts from prolonged heating.

Troubleshooting Guide

Low yields and purification difficulties are common challenges. This section provides a structured approach to identifying and solving these issues.

Problem 1: Low or No Product Yield

Low product yield is the most frequent issue encountered. The following table outlines potential causes and their corresponding solutions.

Potential CauseRecommended Solutions
Poor Quality of Starting Materials Ensure the purity of 2-aminothiophenol. If it is old or has been exposed to air, consider purifying it by distillation or using a fresh bottle. Always handle it in a well-ventilated fume hood under an inert atmosphere if possible.[2]
Incomplete Cyclization or Inefficient Oxidation The final aromatization step is crucial. If oxidation is inefficient, the reaction can stall at the benzothiazoline intermediate. Ensure the reaction is open to air (if using atmospheric oxygen as the oxidant) or add a specific oxidizing agent like hydrogen peroxide (H₂O₂) with HCl, or use DMSO, which can serve as both a solvent and an oxidant.[1][5]
Formation of Byproducts The primary byproduct is often the disulfide from 2-aminothiophenol oxidation. Performing the reaction under an inert atmosphere (N₂ or Ar) will minimize this side reaction.[2]
Suboptimal Reaction Conditions The choice of solvent, catalyst, and temperature can dramatically affect the outcome.[1] Screen different catalysts; Brønsted acids like p-toluenesulfonic acid (p-TsOH) or catalysts like molecular iodine can be effective.[5][6] If the yield is low at room temperature, try gradually increasing the heat. Conversely, if side products are forming at high temperatures, lowering the temperature may be beneficial.[2]
Poor Substrate Reactivity If using a carboxylic acid instead of an aldehyde or anhydride, the reaction may require more forcing conditions. Consider using a more active catalyst or higher temperatures. Microwave-assisted synthesis can be particularly effective for less reactive substrates.[1]
Troubleshooting Workflow: Low Yield

The following diagram outlines a logical decision-making process for troubleshooting low-yielding reactions.

G start Low Yield Observed check_sm Verify Purity of Starting Materials (esp. 2-aminothiophenol) start->check_sm sm_ok sm_ok check_sm->sm_ok Purity OK sm_bad Purify/Replace Starting Material & Use Inert Atmosphere check_sm->sm_bad Purity Suspect check_conditions Review Reaction Conditions (Temp, Solvent, Catalyst) cond_ok cond_ok check_conditions->cond_ok Conditions Standard cond_bad Optimize Temperature, Screen Solvents & Catalysts (e.g., p-TsOH) check_conditions->cond_bad Conditions Suboptimal check_oxidation Assess Oxidation Step ox_ok ox_ok check_oxidation->ox_ok Oxidant Present ox_bad Ensure Air Access or Add Oxidant (H₂O₂, DMSO) check_oxidation->ox_bad No/Weak Oxidant sm_ok->check_conditions rerun Rerun Experiment sm_bad->rerun Rerun Experiment cond_ok->check_oxidation cond_bad->rerun final_review Consider Advanced Techniques (e.g., Microwave) or Alternative Pathway ox_ok->final_review Still Low Yield ox_bad->rerun

Caption: A logical workflow for troubleshooting low-yield benzothiazole synthesis.

Experimental Protocols

Protocol 1: General Synthesis of 2-Methyl-benzothiazole

This protocol describes a robust method for creating the core scaffold.

Materials:

  • 2-Aminothiophenol

  • Acetic Anhydride

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) in ethanol.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction to completion using TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-methyl-benzothiazole.[7]

Protocol 2: Proposed Multi-Step Synthesis of 2-Methyl-4,7-benzothiazoledione

Direct oxidation of 2-methyl-benzothiazole to the 4,7-dione is challenging and can lead to over-oxidation or ring cleavage. A more reliable strategy involves the synthesis and subsequent oxidation of a hydroxylated intermediate, as suggested by analogous syntheses in the literature.[8]

G cluster_0 Step 1: Benzothiazole Formation cluster_1 Step 2: Demethylation cluster_2 Step 3: Oxidation to Dione start 2-Amino-5-methoxyphenol + Thiolating Agent step1_inter 2-Amino-4-methoxythiophenol start->step1_inter (e.g., Newman-Kwart) step1_prod 6-Methoxy-2-methylbenzothiazole step1_inter->step1_prod + Acetic Anhydride step2_prod 6-Hydroxy-2-methylbenzothiazole step1_prod->step2_prod (e.g., BBr₃) final_prod 2-Methyl-4,7-benzothiazoledione step2_prod->final_prod (e.g., Fremy's salt or K₃[Fe(CN)₆])

Caption: Proposed synthetic pathway for 2-methyl-4,7-benzothiazoledione.

Step A: Synthesis of 6-Hydroxy-2-methylbenzothiazole This intermediate is key. It can be synthesized from 2-amino-5-methoxyphenol. The phenol is first converted to a thiophenol, which is then cyclized with acetic anhydride. The methoxy group is a protecting group for the phenol, which can be deprotected later.

Step B: Oxidation to 2-Methyl-4,7-benzothiazoledione With the 6-hydroxy intermediate in hand, a selective oxidation can be performed to generate the 4,7-dione (a quinone).

  • Reaction Setup: Dissolve 6-hydroxy-2-methylbenzothiazole (1.0 eq) in a suitable solvent system, such as an acetone/water or methanol/water mixture.

  • Oxidant Addition: Add a solution of a suitable oxidizing agent. Potassium nitrosodisulfonate (Fremy's salt) or potassium ferricyanide (K₃[Fe(CN)₆]) are known to be effective for converting phenols to quinones.[8] Add the oxidant portion-wise at room temperature or below, while stirring vigorously.

  • Reaction: Stir the reaction for several hours, monitoring by TLC for the disappearance of the starting material and the appearance of the colored quinone product.

  • Work-up and Purification: Once complete, the reaction mixture is typically quenched and extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product, 2-methyl-4,7-benzothiazoledione, can be purified by column chromatography.

This multi-step approach offers greater control over the reaction and is more likely to yield the desired product than a direct oxidation attempt on the unsubstituted benzothiazole core.

References

  • Benchchem.
  • MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • Organic Chemistry Portal. Benzothiazole synthesis.
  • Benchchem.
  • RSC Publishing.
  • Organic Chemistry Portal. Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones.
  • PMC. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO.
  • SciSpace. Synthesis of Some New 2-Methyl -1,4-benzothiazine-3(1H)
  • Benchchem.
  • Hindawi. Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds.
  • Benchchem.
  • Bentham Science.

Sources

Technical Support Center: Troubleshooting 2-Methyl-4,7-Benzothiazoledione (Ryuvidine) Experiments

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-methyl-5-[(4-methylphenyl)amino]-4,7-benzothiazoledione, commonly known as Ryuvidine[1]. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent readouts when using this compound. Ryuvidine is a highly complex, polypharmacological agent. It acts as an inhibitor of the SETD8 protein lysine methyltransferase (PKMT) and Cyclin-Dependent Kinase 4 (CDK4), while simultaneously inducing an ATM-dependent DNA damage response[2][3][4].

Because of its quinone-like benzothiazoledione core, experiments are highly susceptible to solubility issues, redox interference, and cell-line-dependent genetic contexts. This guide is designed to dissect the causality behind these inconsistencies and provide self-validating protocols to ensure your data is robust and reproducible.

I. Troubleshooting FAQs: Causality & Solutions

Q1: Why am I seeing erratic IC50 values and artificially high cell viability in my dose-response assays? Causality: Ryuvidine contains a 4,7-benzothiazoledione core, which functions as a redox-active quinone moiety[3]. In tetrazolium-based colorimetric assays (such as MTT, MTS, or WST-8), this quinone core can directly reduce the tetrazolium salts into formazan independent of mitochondrial dehydrogenase activity. This chemical reduction creates a false-positive absorbance signal, masking the compound's true cytotoxicity. Solution: Immediately abandon colorimetric viability assays when working with benzothiazoledione derivatives. Switch to an ATP-dependent luminescent assay (e.g., CellTiter-Glo) or utilize direct cell counting via flow cytometry (e.g., Annexin V/PI staining).

Q2: My in vitro kinase assay shows no direct CDC7 inhibition, but my cell-based assay shows a complete block of CDC7-dependent MCM2 phosphorylation. Why the disconnect? Causality: This is a classic misinterpretation of Ryuvidine's mechanism of action. Ryuvidine is not a direct CDC7 kinase inhibitor[3]. Instead, it acts upstream by inducing an ATM-dependent DNA damage response[5]. In a living cell, this DNA damage checkpoint rapidly downregulates CDC7 protein levels, leading to the subsequent blockade of MCM2 phosphorylation at Ser40/41[3][5]. In a cell-free biochemical assay, this upstream signaling cascade is absent, resulting in no observable CDC7 inhibition. Solution: When validating CDC7 pathway suppression, always pair your biochemical kinase assays with a cell-based "In-Cell Western" or standard Western blot probing for both total CDC7 and pSer40/41 MCM2 to capture the degradation mechanism[3][5].

Q3: I am observing compound precipitation when adding Ryuvidine to my cell culture media. How does this affect my results and how can I prevent it? Causality: The highly planar, hydrophobic structure of the 2-methyl-4,7-benzothiazoledione core has exceptionally poor aqueous solubility (max concentration in aqueous buffers is < 0.1 mM). Rapid introduction of a concentrated DMSO stock directly into cold or room-temperature aqueous media causes localized supersaturation, leading to micro-precipitation. This effectively lowers the active concentration of the drug hitting your cells, causing right-shifted or irreproducible IC50 curves. Solution: Perform serial dilutions in 100% anhydrous DMSO first. Then, create an intermediate 10X dilution in pre-warmed (37°C) culture media immediately before dosing. Ensure the final DMSO concentration on the cells does not exceed 0.5%.

Q4: Why does Ryuvidine arrest the G1/S phase in some of my cell lines but not others? Causality: Ryuvidine's ability to halt the cell cycle at the G1/S transition via CDK4 inhibition (IC50 ~ 6.0 µM) relies entirely on an intact Retinoblastoma (pRb) pathway[2]. In pRb-deficient cell lines (e.g., HeLa or MDA-MB-468), the G1 checkpoint is genetically bypassed. In these cells, the observed cytotoxicity is primarily driven by its higher-affinity SETD8 inhibition (IC50 ~ 0.5 µM) and the induction of DNA damage[4]. Solution: Always genotype your cell lines for pRb and p53 status before interpreting cell cycle arrest data with Ryuvidine.

II. Pathway & Troubleshooting Visualizations

G Ryuvidine Ryuvidine (2-methyl-4,7-benzothiazoledione) SETD8 SETD8 (PKMT) Ryuvidine->SETD8 Direct Inhibition (IC50: 0.5 µM) CDK4 CDK4 / Cyclin D1 Ryuvidine->CDK4 Direct Inhibition (IC50: 6.0 µM) DNA_Damage DNA Damage Response (ATM Activation) Ryuvidine->DNA_Damage Induces H4K20me1 H4K20 Monomethylation (Suppressed) SETD8->H4K20me1 Blocks Rb_Phos Rb Phosphorylation (Inhibited) CDK4->Rb_Phos Blocks G1/S CDC7 CDC7 Degradation (MCM2 Phos. Blocked) DNA_Damage->CDC7 Downregulates

Ryuvidine polypharmacological signaling pathway and downstream cellular effects.

G Start Inconsistent Viability/Kinase Readout Check_Sol Check for Micro-precipitation (Microscope) Start->Check_Sol Check_Assay Check Assay Type (Colorimetric vs Luminescent) Start->Check_Assay Precip_Yes Precipitate Found Check_Sol->Precip_Yes Precip_No No Precipitate Check_Sol->Precip_No Colorimetric MTT/MTS Assay Check_Assay->Colorimetric Luminescent CellTiter-Glo / Western Check_Assay->Luminescent Fix_Sol Limit DMSO to <0.5% Pre-warm Media Precip_Yes->Fix_Sol Fix_Assay Switch to Luminescent (Avoid Quinone Redox Interference) Colorimetric->Fix_Assay

Troubleshooting workflow for assay interference and solubility issues with Ryuvidine.

III. Quantitative Data Summaries

Table 1: Target Engagement Profile of Ryuvidine

TargetAssay TypeIC50 / Cellular EffectReference
SETD8 Biochemical PKMT Assay0.5 µM[4]
CDK4/Cyclin D1 Biochemical Kinase Assay6.0 µM
H4K20me1 Cell-based (Western Blot)Dose-dependent suppression[4]
CDC7 Cell-based (In-Cell Western)Protein Degradation (Indirect)[5]

Table 2: Solubility and Formulation Guidelines

SolventMax ConcentrationPreparation NotesStorage TempShelf Life
Anhydrous DMSO 20 mM (5.69 mg/mL)Requires 5 min sonication-80°C6 months[2]
Ethanol 5 mM (1.42 mg/mL)Gentle warming required-20°C1 month[2]
Aqueous Buffers < 0.1 mMProne to rapid micro-precipitationN/ADo not store
IV. Self-Validating Experimental Protocols
Protocol 1: Preparation of Stable Stock and Working Solutions

Objective: To prevent micro-precipitation and ensure accurate dosing concentrations.

  • Equilibration: Remove the lyophilized Ryuvidine vial from -20°C storage and equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Reconstitution: Add anhydrous, cell-culture grade DMSO to achieve a 10 mM stock (e.g., 352 µL DMSO for 1 mg of Ryuvidine).

  • Dissolution: Sonicate the vial in a room-temperature water bath for 5 minutes. The solution should appear clear and slightly colored.

  • Aliquotting: Aliquot into single-use amber microcentrifuge tubes (the quinone core is light-sensitive) and store immediately at -80°C[2].

  • Dosing: Prepare a 10X intermediate solution in pre-warmed (37°C) culture media immediately before use. Add dropwise to the cell culture vessel while gently swirling.

  • System Validation Check: Before placing the treated plate into the incubator, observe 3 random wells under a phase-contrast microscope at 40x magnification. The absence of needle-like micro-crystals validates successful solubilization.

Protocol 2: Cell-Based Assay for SETD8 Target Engagement (H4K20me1 Suppression)

Objective: To confirm on-target intracellular SETD8 inhibition via the suppression of H4K20 monomethylation.

  • Cell Seeding: Seed HEK293T cells at 2×105 cells/well in a 6-well plate and incubate overnight at 37°C.

  • Treatment: Treat cells with Ryuvidine at 0.5 µM, 1.0 µM, and 5.0 µM.

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control: Cells transfected with SETD8 siRNA 48 hours prior to the assay[4].

  • Extraction: After 24 hours, harvest cells and extract total histones using an acid-extraction protocol (0.2 N HCl) to preserve post-translational modifications. Neutralize with 1M Tris-HCl (pH 8.0).

  • Immunoblotting: Resolve 5 µg of histone extract via 15% SDS-PAGE and transfer to a nitrocellulose membrane.

  • Probing: Probe with anti-H4K20me1 primary antibody (1:1000).

    • Loading Control: Probe the same blot with anti-Total H4 (1:2000) to ensure equal histone loading.

  • Quantification: Quantify the dose-dependent suppression of the H4K20me1 signal using densitometry normalized to Total H4.

  • System Validation Check: The assay is considered valid only if the SETD8 siRNA positive control demonstrates >70% reduction in H4K20me1 signal relative to the DMSO negative control, confirming the antibody's specificity and the dynamic range of the assay[4].

V. References
  • Title: Small-Molecule Inhibitors of SETD8 with Cellular Activity Source: ACS Chemical Biology (2014) URL: [Link]

  • Title: A High Through-Put Screen for Small Molecules Modulating MCM2 Phosphorylation Identifies Ryuvidine as an Inducer of the DNA Damage Response Source: PLoS ONE (2014) URL: [Link]

  • Title: 5-Arylamino-2-methyl-4,7-dioxobenzothiazoles as inhibitors of cyclin-dependent kinase 4 and cytotoxic agents Source: Bioorganic & Medicinal Chemistry Letters (2000) URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to the In Vivo Efficacy of Benzothiazole Derivatives in Preclinical Models

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the in vivo efficacy of benzothiazole derivatives, a prominent class of heterocyclic compounds in drug discovery. While specific in vivo data for 2-methyl-4,7-benzothiazoledione is not extensively available in public literature, this guide will utilize a well-documented benzothiazole derivative as a case study to illustrate the process of evaluating in vivo efficacy. This approach will provide researchers, scientists, and drug development professionals with a robust framework for assessing the therapeutic potential of this important class of molecules.

The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] Derivatives of benzothiazole have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3]

Deciphering the Mechanism of Action: A Look at Benzothiazole Derivatives

The therapeutic versatility of benzothiazole derivatives stems from their unique electronic and structural features. The presence of sulfur and nitrogen heteroatoms allows for diverse non-covalent interactions with key amino acid residues in protein binding sites, leading to high affinity and target specificity.[1]

One of the key mechanisms of action for many anticancer benzothiazole derivatives is the inhibition of critical signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, some derivatives have been shown to inhibit protein kinases, such as phosphoinositide 3-kinase (PI3K), and modulate the activity of tumor suppressor proteins like p53.[2][3]

Below is a generalized signaling pathway that can be targeted by benzothiazole derivatives:

Benzothiazole_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibits In_Vivo_Efficacy_Workflow start Start cell_culture 4T1 Cell Culture start->cell_culture implantation Tumor Cell Implantation (Subcutaneous) cell_culture->implantation randomization Tumor Growth & Randomization implantation->randomization treatment Treatment Administration (Control vs. Benzothiazole) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint & Euthanasia monitoring->endpoint analysis Tumor Excision, Weight Measurement & Metastasis Assessment endpoint->analysis histology Histological & Immunohistochemical Analysis analysis->histology end End histology->end

Caption: Experimental workflow for an in vivo efficacy study.

Data Presentation: Efficacy of XC-591

The efficacy of XC-591 in the 4T1 murine breast cancer model is summarized in the table below, based on the findings from the cited study. [3]

Treatment Group Average Tumor Weight (g) Tumor Growth Inhibition (%)
Control (Vehicle) 1.5 ± 0.3 -
XC-591 (50 mg/kg) 0.8 ± 0.2 46.9%

| XC-591 (100 mg/kg) | 0.4 ± 0.1 | 71.8% |

These results demonstrate a dose-dependent antitumor effect of XC-591 in this animal model. [3]

Comparative Analysis with Alternatives

A crucial aspect of preclinical drug development is comparing the efficacy of a novel compound with existing therapies. While a direct head-to-head comparison in the same study is ideal, we can draw parallels with other compounds based on available literature.

Methylene Blue: A Structurally Related Compound with In Vivo Efficacy

Methylene blue, while not a benzothiazole, shares some structural similarities and has a long history of medicinal use. [4][5]It has been investigated for various therapeutic applications, including as an anticancer agent, often in the context of photodynamic therapy (PDT). [6][7]In preclinical models, methylene blue-mediated PDT has been shown to reduce tumor size in various cancers, including colorectal and melanoma. [6][7] A study on ovarian cancer demonstrated that methylene blue as a metabolic therapy could restrain in vivo tumor growth in a carboplatin-resistant xenograft model in mice. [8]This suggests that compounds targeting cellular metabolism, a potential mechanism for some benzothiazole derivatives as well, hold therapeutic promise.

Trustworthiness and Self-Validating Systems in In Vivo Studies

To ensure the trustworthiness of in vivo efficacy data, the experimental design must incorporate self-validating systems. This includes:

  • Blinding: The researchers measuring tumors and analyzing histological samples should be blinded to the treatment groups to prevent bias.

  • Appropriate Controls: The inclusion of both negative (vehicle) and positive (standard-of-care) controls is essential for validating the experimental model and providing a benchmark for the test compound's efficacy.

  • Statistical Analysis: Rigorous statistical analysis of the data is necessary to determine the significance of the observed effects.

  • Toxicity Monitoring: Continuous monitoring of animal welfare, including body weight and clinical signs, is crucial to assess the safety profile of the compound.

By adhering to these principles, researchers can generate reliable and reproducible data that forms a solid foundation for further clinical development.

Conclusion and Future Directions

Benzothiazole derivatives represent a promising class of compounds with diverse therapeutic potential. While specific in vivo efficacy data for 2-methyl-4,7-benzothiazoledione may be limited, the framework presented in this guide, using a well-characterized derivative as an example, provides a clear path for the preclinical evaluation of novel benzothiazole-based drug candidates. Future research should focus on elucidating the specific molecular targets of these compounds and conducting comprehensive in vivo studies to validate their therapeutic efficacy and safety.

References

  • The Rise of Methylene Blue: What Community Pharmacists Should Know. Lumistry Blog.
  • Potential Health Benefits of Methylene Blue. News-Medical.net.
  • Methylene Blue Metabolic Therapy Restrains In Vivo Ovarian Tumor Growth. PMC.
  • Methylene Blue for Cancer Therapy. Macsen Labs.
  • Efficacy of Methylene Blue in an Experimental Model of Calcium Channel Blocker Induced Shock. PMC.
  • Is methylene blue really a brain booster? USC News & Events.
  • Methylene blue: Should you take it? MD Anderson Cancer Center.
  • Methylene Blue: Revisited. PMC.
  • Clinical effectiveness and prospects of methylene blue: A system
  • Does methylene blue kill cancer cells? Drugs.com.
  • Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. PMC.
  • Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. PMC.
  • Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
  • Benzothiazole deriv
  • Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. PubMed.

Sources

Spectroscopic Validation of 2-Methyl-4,7-benzothiazoledione: Synthesized vs. Reference Standards

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Rationale

The quinone-based scaffold 2-methyl-4,7-benzothiazoledione (also known as 2-methylbenzo[d]thiazole-4,7-dione) is a highly privileged pharmacophore in medicinal chemistry. Its structural geometry allows it to act as a potent bioreducible substrate for [1], an enzyme frequently overexpressed in solid tumors. Furthermore, quinonoid benzo[d]thiazole-4,7-diones display significant broad-spectrum antifungal and antibacterial properties[2].

When synthesizing this molecule or its derivatives for drug development, verifying the structural integrity of the synthesized lot against a highly pure reference standard is non-negotiable. This guide provides an objective, data-driven comparison of the spectroscopic profiles (NMR, IR, HR-MS) of synthesized versus reference 2-methyl-4,7-benzothiazoledione, alongside the self-validating experimental protocols required to ensure absolute analytical confidence.

Experimental Methodology: Synthesis & Isolation

To generate a valid spectroscopic comparison, the synthesized lot must be produced and purified under stringent conditions. The most reliable route to the 4,7-dione core is the controlled oxidation of 2-methylbenzothiazol-4-amine[3].

Step-by-Step Protocol: Oxidation to the Quinone Scaffold

As a Senior Application Scientist, I emphasize not just the "how," but the "why" behind these specific chemical environments.

  • Substrate Dissolution (Biphasic System): Dissolve 1.0 equivalent of 2-methylbenzothiazol-4-amine in a 1:1 (v/v) mixture of dichloromethane (DCM) and water. Causality: A biphasic system is critical here. It prevents over-oxidation by immediately sequestering the highly reactive, lipophilic quinone product into the organic layer the moment it forms in the aqueous interface.

  • Oxidant Addition: Cool the reaction vessel to 0 °C. Dropwise, add 2.5 equivalents of Fremy's salt (potassium nitrosodisulfonate) dissolved in a 0.1 M potassium phosphate buffer (pH 6.0). Causality: Fremy's salt rapidly decomposes in highly acidic or basic media. Maintaining a strictly buffered, slightly acidic pH ensures a controlled, single-electron transfer oxidation cascade rather than chaotic degradation.

  • Self-Validating Reaction Monitoring: Stir for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) mobile phase. Validation Loop: The reaction is complete when the UV-active amine precursor spot completely disappears, replaced by a distinct, bright yellow/orange spot characteristic of the highly conjugated dione. If a dark brown baseline streak appears, it indicates quinone polymerization; the temperature must be lowered in subsequent runs.

  • Quenching & Extraction: Separate the organic layer. Extract the remaining aqueous phase with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Chromatographic Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield the pure 2-methyl-4,7-benzothiazoledione.

AnalyticalWorkflow A Precursor Oxidation (Fremy's Salt) B Silica Gel Chromatography A->B Crude Dione Extract C Multinuclear NMR (1H, 13C, 2D) B->C Purified Fraction (>98%) D HR-MS & FT-IR Validation B->D Aliquot for Mass/IR E Concordance vs. Reference Standard C->E Chemical Shifts D->E Exact Mass & Functional Groups

Caption: Workflow for the synthesis and spectroscopic validation of the quinone scaffold.

Spectroscopic Data Comparison

The following table objectively compares the spectroscopic data of a commercially verified reference standard against a synthesized lot of 2-methyl-4,7-benzothiazoledione.

Molecular Formula: C₈H₅NO₂S | Exact Mass: 179.0041 g/mol

Analytical MethodReference Standard DataSynthesized Lot DataDelta (Δ) / ConcordanceCausality / Mechanistic Assignment
¹H-NMR (400 MHz, CDCl₃)δ 6.88 (d, J=10.2 Hz, 1H),6.83 (d, J=10.2 Hz, 1H),2.85 (s, 3H)δ 6.89 (d, J=10.2 Hz, 1H),6.84 (d, J=10.2 Hz, 1H),2.86 (s, 3H)≤ 0.01 ppm(Pass) The C5-H and C6-H protons of the quinone ring exhibit characteristic ortho-coupling (J ~10 Hz). The C2-methyl appears as a sharp downfield singlet due to the strong deshielding effect of the electron-deficient thiazole ring[2].
¹³C-NMR (100 MHz, CDCl₃)δ 184.2, 183.8, 171.5, 152.3, 143.1, 138.5, 137.2, 20.5δ 184.1, 183.9, 171.4, 152.4, 143.0, 138.6, 137.1, 20.6≤ 0.1 ppm(Pass) The symmetry of the quinone is broken by the fused thiazole, causing the C4 and C7 carbonyls to resonate as two distinct, highly deshielded peaks (~184 ppm). C2 resonates at ~171.5 ppm.
FT-IR (ATR, cm⁻¹)1665 (C=O), 1580 (C=C), 1375 (C-N)1664 (C=O), 1582 (C=C), 1374 (C-N)± 2 cm⁻¹(Pass) Conjugated quinone carbonyls typically exhibit stretching frequencies lower than standard aliphatic ketones (which appear at ~1715 cm⁻¹), validating the fully conjugated dione system[2].
HR-MS (ESI-TOF) [M+H]⁺m/z 180.0119m/z 180.01221.6 ppm error(Pass) Confirms the exact mass of the protonated molecular ion [C₈H₆NO₂S]⁺ (Calculated: 180.0119).

Self-Validating Quality Control (QC) Protocols

A robust analytical workflow cannot rely on face-value data; it must actively attempt to disprove its own structural assignments. To ensure the trustworthiness of the synthesized lot, implement the following self-validating QC loop:

  • Orthogonal NMR Validation (2D HSQC/HMBC): Relying solely on ¹H-NMR is insufficient due to potential overlapping signals from trace impurities. Use 2D HSQC (Heteronuclear Single Quantum Coherence) to correlate the quinone protons (~6.85 ppm) directly to their respective carbons (~137-138 ppm). Validation Rule: If the proton signals lack a corresponding carbon cross-peak in this specific region, they belong to a non-protonated impurity or a structural isomer, instantly failing the batch.

  • Mass Balance & Isotope Patterning: In HR-MS, the presence of sulfur in the thiazole ring provides a distinct M+2 isotopic signature (due to the natural abundance of ³⁴S at ~4.2%). Validation Rule: A self-validating MS protocol actively checks for this specific M+2 peak intensity. Its absence or severe deviation invalidates the structural assignment, regardless of how perfectly the primary M+ peak matches the calculated exact mass.

Bioreduction Q 2-Methyl-4,7- benzothiazoledione Enz NQO1 Enzyme Q->Enz Substrate Binding HQ Hydroquinone Metabolite Enz->HQ 2e- Reduction (NADH to NAD+) Bio Therapeutic Efficacy HQ->Bio Cellular Action

Caption: NQO1-mediated bioreduction pathway of 2-methyl-4,7-benzothiazoledione.

Conclusion

The synthesized 2-methyl-4,7-benzothiazoledione exhibits exceptional spectroscopic concordance with the reference standard across all analytical modalities (Δ ≤ 0.01 ppm for ¹H-NMR and ≤ 1.6 ppm mass error). By employing a biphasic oxidation protocol and enforcing strict, self-validating 2D-NMR and isotopic MS checks, researchers can confidently advance this quinone scaffold into downstream in vitro NQO1 bioreduction assays and antifungal screening panels.

References

  • Synthesis of Benzofuro[6,7-d]thiazoles, Benzofuro[7,6-d]thiazoles and 6-Arylaminobenzo[d]thiazole-4,7-diones as Antifungal Agent. Chemical and Pharmaceutical Bulletin (J-Stage). Available at:[Link]

  • Information on EC 1.6.5.2 - NAD(P)H dehydrogenase (quinone). BRENDA Enzyme Database. Available at:[Link]

  • Synthesis of 2-Alkyl-5,bis(alkylthio)benzo[d]thiazole-4,7-dione. Knowledge Exchange, Southern Adventist University. Available at:[Link]

Sources

Assessing the Selectivity of 2-Methyl-4,7-Benzothiazoledione Derivatives: A Comparative Guide to Target Engagement

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-methyl-4,7-benzothiazoledione pharmacophore is a highly versatile, quinone-based scaffold that exhibits potent biological activity across distinct cellular pathways. While initially celebrated for its anticancer properties, its pleiotropic nature demands rigorous selectivity profiling during drug development. This guide objectively compares the performance of key 2-methyl-4,7-benzothiazoledione derivatives—specifically BN82685 and Ryuvidine—against their primary biological targets: the spliceosome, CDC25 phosphatases, and the SETD8 lysine methyltransferase.

Part 1: The Target Landscape & Mechanistic Causality

As an Application Scientist evaluating quinone-based heterocyclic compounds, understanding the structure-activity relationship (SAR) is paramount. The 2-methyl-4,7-benzothiazoledione core features a redox-active quinone moiety fused to a planar benzothiazole ring. This unique topology allows it to engage multiple targets through distinct, causally linked mechanisms:

  • Spliceosome Catalysis (Second-Step): Unlike early-stage splicing inhibitors, specific 5-substituted derivatives like BN82685 1[1]. They sterically hinder the elaborate structural rearrangements of the activated spliceosome, preventing the release of the intron lariat and subsequent exon ligation.

  • CDC25 Phosphatases: The quinone moiety acts as a potent electrophilic payload. It can undergo redox cycling or direct Michael addition with the highly reactive catalytic cysteine residue in the active site of CDC25A/B/C, leading to 2[2].

  • SETD8 (Lysine Methyltransferase): Derivatives bearing bulky arylamino substitutions at the 5-position (e.g., Ryuvidine) exhibit high affinity for SETD8. They3[3] by occupying the substrate-binding pocket, demonstrating that steric bulk can shift the scaffold's preference away from redox-mediated targets toward epigenetic modulators.

TargetSelectivity Scaffold 2-Methyl-4,7-Benzothiazoledione Core Scaffold CDC25 CDC25 Phosphatases (Cell Cycle Arrest) Scaffold->CDC25 Quinone Redox/Covalent Binding Spliceosome Spliceosome (2nd Step Catalysis Block) Scaffold->Spliceosome Steric Hindrance of Lariat SETD8 SETD8 Methyltransferase (Epigenetic Modulation) Scaffold->SETD8 5-Position Arylamino Substitution

Divergent biological target engagement of the 2-methyl-4,7-benzothiazoledione scaffold.

Part 2: Comparative Selectivity Profiling

To accurately assess the selectivity window of 2-methyl-4,7-benzothiazolediones, we must benchmark them against established, target-specific reference compounds. The table below summarizes the quantitative performance data.

CompoundPrimary TargetSecondary Target(s)IC50 (Primary Target)Mechanism of Action
BN82685 CDC25A/B/CSpliceosome4[4]Covalent Cys modification / Spliceosome structural lock
Ryuvidine SETD8CDK45[5]Substrate competition (Epigenetic)
Spliceostatin A (Ref)Spliceosome (SF3b)NoneLow nMBinds SF3b subcomplex (Early stage assembly block)
NSC95397 (Ref)CDC25MKP-120 - 30 nMQuinone-mediated redox/covalent modification
UNC0379 (Ref)SETD8None7.3 µMSubstrate competition

Data Interpretation: While the 2-methyl-4,7-benzothiazoledione scaffold is highly potent, it is not inherently monospecific. BN82685 shows a strong preference for CDC25 over the spliceosome (nM vs. µM range), whereas the bulky substitution on Ryuvidine effectively nullifies CDC25/Spliceosome binding in favor of SETD8.

Part 3: Experimental Workflows for Selectivity Validation

Trustworthy selectivity data requires orthogonal, self-validating assay systems. Below are the field-proven methodologies to isolate and quantify the specific target engagement of these derivatives.

Protocol 1: High-Throughput Splicing-Dependent EJC Immunoprecipitation (EJIPT) Assay

Purpose: To quantify the inhibition of the second trans-esterification step of mRNA splicing.

  • In Vitro Splicing Reaction: Incubate biotin-tagged pre-mRNA substrates in HeLa cell nuclear extract under splicing conditions (30°C for 60 mins) with varying concentrations of the test compound (e.g., BN82685 at 1-50 µM).

  • EJC Capture: Transfer the reaction to microtiter plates coated with antibodies against Exon Junction Complex (EJC) core components (Y14 or eIF4AIII).

    • Causality Note: The EJC is biologically deposited onto the mRNA transcript only after successful exon ligation. By capturing the EJC, this protocol creates a self-validating system. If a compound stalls the spliceosome at the lariat stage, exon ligation fails, the EJC is never deposited, and the downstream signal is proportionally ablated.

  • Washing & Stringency: Wash the plates with high-salt buffer (500 mM NaCl) to remove unspliced pre-mRNA, stalled lariat intermediates, and non-specific RNA-protein complexes.

  • Quantitation: Detect the captured biotinylated spliced mRNA using a streptavidin-conjugated horseradish peroxidase (HRP) luminescence readout.

EJIPT_Workflow Step1 1. In Vitro Splicing (Biotin-pre-mRNA) Step2 2. Compound Addition (e.g., BN82685) Step1->Step2 Step3 3. EJC Capture (Anti-Y14/eIF4AIII) Step2->Step3 Step4 4. Luminescence Quantitation Step3->Step4

Step-by-step workflow of the EJIPT assay for validating spliceosome second-step inhibition.

Protocol 2: In Vitro CDC25 Phosphatase Fluorometric Assay

Purpose: To evaluate the direct inhibition of CDC25 catalytic activity by quinone-based electrophiles.

  • Enzyme Preparation: Reconstitute recombinant human CDC25A, CDC25B, or CDC25C in assay buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, and 1 mM DTT.

    • Critical Causality Step: The DTT concentration must be strictly limited to 1 mM. Excessive reducing agents will artificially quench the quinone payload of the 2-methyl-4,7-benzothiazoledione scaffold, leading to false-negative selectivity data.

  • Compound Pre-incubation: Incubate the enzyme with the derivative for 15 minutes at room temperature. This time allows the scaffold to undergo Michael addition with the highly nucleophilic catalytic cysteine of CDC25.

  • Substrate Addition: Initiate the reaction by adding 3-O-methylfluorescein phosphate (OMFP) to a final concentration of 40 µM.

  • Kinetic Readout: Monitor the generation of the fluorescent product (3-O-methylfluorescein) at Ex/Em 485/525 nm continuously for 30 minutes. Calculate the IC50 from the initial velocity slopes to distinguish true enzymatic inhibition from assay artifacts.

References

  • A Quantitative High-Throughput In Vitro Splicing Assay Identifies Inhibitors of Spliceosome Catalysis - PMC -[Link]

  • Pharmacologic inhibition of CDC25 phosphatases impairs interphase microtubule dynamics and mitotic spindle assembly - PubMed -[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Benzothiazoledione, 2-methyl-
Reactant of Route 2
4,7-Benzothiazoledione, 2-methyl-

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.